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  • Product: Diethyl[2-(piperidin-4-yloxy)ethyl]amine
  • CAS: 1000819-35-1

Core Science & Biosynthesis

Foundational

Mechanistic Paradigms of Diethyl[2-(piperidin-4-yloxy)ethyl]amine Derivatives in Targeted Therapeutics

An in-depth technical whitepaper on the pharmacological utility, mechanistic pathways, and validation protocols of Diethyl[2-(piperidin-4-yloxy)ethyl]amine (DPEA) derivatives in modern drug discovery. Abstract The chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the pharmacological utility, mechanistic pathways, and validation protocols of Diethyl[2-(piperidin-4-yloxy)ethyl]amine (DPEA) derivatives in modern drug discovery.

Abstract The chemical moiety Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS 1000819-35-1), hereafter referred to as the DPEA moiety , has emerged as a privileged building block in medicinal chemistry. When conjugated to core molecular scaffolds, DPEA derivatives fundamentally alter the physicochemical and pharmacokinetic profiles of the parent drugs. As a Senior Application Scientist, I have structured this whitepaper to dissect the two primary mechanistic avenues of DPEA derivatives: (1) Overcoming multidrug resistance via efflux pump evasion in oncology (e.g., next-generation PARP inhibitors), and (2) Modulating neuroreceptor targets via orthosteric binding in the central nervous system (CNS).

Molecular Rationale: The Physicochemical Advantage of DPEA

The structural architecture of DPEA consists of a central piperidine ring, an ether linkage, and a terminal diethylamine group. This specific arrangement provides a highly tunable topological polar surface area (TPSA) and a basic center (pKa ~9.5) that is protonated at physiological pH.

The causality behind selecting the DPEA moiety in drug design is rooted in pharmacophore disruption . First-generation therapeutics often fail due to high affinity for the P-glycoprotein (P-gp/ABCB1) efflux pump. By appending the bulky, flexible DPEA tail, medicinal chemists introduce steric hindrance and alter the hydrogen-bond acceptor patterns. This prevents the molecule from fitting into the bipartite binding pocket of P-gp, effectively converting a highly effluxed substrate into a highly bioavailable, tissue-penetrant therapeutic.

Core Mechanism I: Efflux Evasion & PARP Trapping (Oncology)

First-generation Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are highly susceptible to P-gp-mediated efflux, leading to acquired resistance in clinical settings. The integration of DPEA-like side chains (as seen in the development of AZD2461 and its analogues) was a deliberate design choice to bypass this resistance mechanism .

The Synthetic Lethality Pathway

When a DPEA-derived PARP inhibitor enters a tumor cell, the core scaffold (e.g., a phthalazinone ring) hydrogen-bonds with the NAD+ binding pocket of PARP1/2. Simultaneously, the DPEA tail extends into the solvent-exposed cleft. This not only inhibits catalytic auto-PARylation but induces a profound allosteric shift, firmly "trapping" the PARP enzyme onto single-strand DNA breaks (SSBs).

As the replication fork collides with this trapped PARP-DNA complex, it stalls and collapses, generating highly cytotoxic double-strand breaks (DSBs). In cells with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations), this leads to synthetic lethality and apoptosis .

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP_Bind PARP1/2 Recruitment & Binding SSB->PARP_Bind DPEA_Drug DPEA-Derivative (Targeted Inhibitor) PARP_Bind->DPEA_Drug Inhibits Catalytic Activity Trapping Allosteric PARP Trapping PARP_Bind->Trapping DPEA_Drug->Trapping Induces Conformational Shift Rep_Fork Replication Fork Stalling Trapping->Rep_Fork DSB Double-Strand Break (DSB) Rep_Fork->DSB HR_Proficient HR Proficient (BRCA WT) Repair & Cell Survival DSB->HR_Proficient Intact HR Pathway HR_Deficient HR Deficient (BRCA Mut) Synthetic Lethality DSB->HR_Deficient Defective HR Pathway

Fig 1. Mechanism of DPEA-derivative induced PARP trapping and synthetic lethality.

Core Mechanism II: GPCR Modulation (Neuropharmacology)

Beyond oncology, the DPEA moiety is a classic pharmacophore for central nervous system (CNS) targets, particularly the Histamine H3 receptor.

Orthosteric Binding Dynamics

The H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. DPEA derivatives act as highly potent inverse agonists/antagonists. The causality of this interaction relies on the terminal diethylamine group, which forms a critical electrostatic salt bridge with the conserved Asp114 residue in Transmembrane Domain 3 (TM3) of the receptor. The ether oxygen acts as a hinge, allowing the piperidine ring to optimally occupy the hydrophobic sub-pocket, locking the receptor in an inactive conformation. Because DPEA derivatives evade P-gp, they achieve excellent blood-brain barrier (BBB) penetration, making them ideal for cognitive and neurodegenerative disorders.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of DPEA derivatives must rely on self-validating assay systems. Below are the gold-standard methodologies used to confirm their mechanistic advantages.

Protocol A: Caco-2 Bidirectional Permeability Assay (P-gp Efflux Validation)

Causality: To definitively prove that a DPEA derivative evades multidrug resistance, we must measure its active transport across a polarized intestinal epithelial monolayer expressing high levels of apical P-gp. Self-Validation: The assay includes Lucifer Yellow to confirm monolayer tight-junction integrity and Digoxin as a positive control. If Digoxin fails to show an Efflux Ratio (ER) > 2.0, the plate is rejected, ensuring no false negatives for the test compound.

  • Cell Seeding: Seed Caco-2 cells ( 1×105 cells/cm²) onto polycarbonate Transwell inserts.

  • Differentiation: Culture for 21 days. Rationale: This extended timeline is biologically required for the cells to differentiate into enterocyte-like phenotypes and fully express apical P-gp transporters.

  • Dosing: Apply 10 µM of the DPEA derivative to either the apical (A) or basolateral (B) chamber. Include 100 µM Lucifer Yellow in the A-chamber.

  • Incubation: Incubate at 37°C in a 5% CO₂ environment for 120 minutes.

  • Sampling & Analysis: Extract aliquots from the receiver chambers. Quantify the parent compound using LC-MS/MS. Rationale: LC-MS/MS provides the specificity needed to differentiate the parent drug from any potential cellular metabolites.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2.0 confirms P-gp evasion.

Caco2_Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Culture Culture 21 Days (Monolayer Validation) Seed->Culture Dose Apply DPEA Derivative (Apical/Basolateral) Culture->Dose Incubate Incubate 2h at 37°C Dose->Incubate Sample Sample Receiver Compartments Incubate->Sample LCMS LC-MS/MS Analysis (Calculate Papp & ER) Sample->LCMS

Fig 2. Self-validating Caco-2 bidirectional permeability workflow for efflux ratio determination.

Protocol B: Subcellular Chromatin Fractionation (PARP Trapping Assay)

Causality: Catalytic inhibition of PARP is insufficient for efficacy; the enzyme must be physically trapped on the DNA. We utilize subcellular fractionation rather than whole-cell lysis to isolate the insoluble DNA-bound protein fraction, allowing direct quantification of target engagement. Self-Validation: The protocol uses MEK1/2 as a cytosolic marker and Histone H3 as a chromatin marker. Cross-contamination between fractions invalidates the separation.

  • Treatment: Treat BRCA-mutant cells (e.g., UWB1.289) with 1 µM DPEA-derivative or vehicle for 4 hours. Add 1 mM H₂O₂ for the final 10 minutes to induce SSBs.

  • Cytosolic Extraction: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) containing NP-40. Centrifuge at 3,000 x g. The supernatant is the cytosolic fraction.

  • Nuclear Extraction: Resuspend the pellet in a hypertonic buffer (300 mM NaCl) to extract soluble nuclear proteins. Centrifuge at 15,000 x g.

  • Chromatin Isolation: The remaining insoluble pellet contains the chromatin-bound proteins. Resuspend in RIPA buffer with benzonase nuclease to digest the DNA and release the trapped PARP.

  • Quantification: Perform Western blotting probing for PARP1. High PARP1 signal in the chromatin fraction relative to the vehicle confirms drug-induced trapping.

Quantitative Data Presentation

The table below summarizes the pharmacological superiority of DPEA-derivatized compounds compared to their first-generation counterparts, highlighting the impact of the moiety on efflux and target engagement ;.

Compound ClassRepresentative ScaffoldPrimary TargetP-gp Efflux Ratio (ER)Target IC₅₀ (nM)Primary Mechanism of Action
First-Gen PARP InhibitorOlaparibPARP1/2> 5.0 (High Efflux)5.0Catalytic Inhibition & Trapping
DPEA-Derivative AZD2461 AnaloguesPARP1/2< 1.5 (Low Efflux) 2.0 High-Affinity Trapping
First-Gen H3 AntagonistThioperamideHistamine H3N/A25.0Competitive Antagonism
DPEA-Derivative Biaryl-Ether AnaloguesHistamine H3< 2.0 (BBB Penetrant) 1.5 Inverse Agonism

References

  • Makvandi M, et al. (2016). Altering Nitrogen Heterocycles of AZD2461 Affords High Affinity Poly(ADP-ribose) Polymerase-1 Inhibitors with Decreased P-Glycoprotein Interactions. Cancer Research.[Link][1]

  • AstraZeneca AB. (2009). Phthalazinone derivatives (WO2009093032A1). WIPO (PCT).[2]

  • MDPI. (2017). Understanding Resistance Mechanisms and Expanding the Therapeutic Utility of PARP Inhibitors. International Journal of Molecular Sciences.[Link][3]

  • National Institutes of Health (PMC). (2018). Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells.[Link][4]

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of Diethyl[2-(piperidin-4-yloxy)ethyl]amine: A Technical Guide

Executive Summary Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS No. 1000819-35-1) is a versatile chemical building block characterized by an aliphatic ether linkage bridging a secondary piperidine ring and a tertiary die...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS No. 1000819-35-1) is a versatile chemical building block characterized by an aliphatic ether linkage bridging a secondary piperidine ring and a tertiary diethylamine moiety[1]. From a pharmacokinetic (PK) perspective, this structural motif classifies the molecule as a Cationic Amphiphilic Drug (CAD) . At physiological pH, the presence of two highly basic nitrogen centers dictates its entire in vitro absorption, distribution, metabolism, and excretion (ADME) profile.

This whitepaper outlines a specialized, causality-driven in vitro profiling strategy designed specifically for dibasic aliphatic amines. Standard ADME templates often fail for CADs due to artifacts like non-specific binding and subcellular sequestration. Here, we detail self-validating protocols to accurately quantify permeability, isolate enzymatic clearance from organelle trapping, and predict human pharmacokinetics.

Physicochemical Causality: The Dibasic Liability

The foundation of any robust in vitro PK strategy begins with understanding the ionization state of the molecule. Diethyl[2-(piperidin-4-yloxy)ethyl]amine possesses two basic centers:

  • Piperidine Nitrogen: pKa ~ 10.0

  • Diethylamine Nitrogen: pKa ~ 10.5

At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >99% of the molecules exist in a mono- or di-protonated state. This heavy positive charge density severely restricts passive transcellular diffusion across lipid bilayers. However, the aliphatic and ether regions confer sufficient lipophilicity (LogP) that the uncharged fraction can rapidly partition into cell membranes. This dichotomy—lipophilic enough to enter membranes, but basic enough to become trapped in acidic compartments—requires a highly tailored in vitro workflow.

ADME_Workflow A Diethyl[2-(piperidin-4-yloxy)ethyl]amine (Dibasic Aliphatic Amine) B Physicochemical Profiling pKa > 9, LogD(7.4) < LogP A->B dictates C Permeability (Caco-2) Assess Transcellular vs. Paracellular B->C limits passive diffusion D Lysosomal Trapping LysoTracker Red Competition Assay B->D drives ion trapping E Metabolic Stability HLM Intrinsic Clearance (CLint) B->E CYP2D6/3A4 liability

In vitro ADME workflow tailored for dibasic aliphatic amines.

Intestinal Absorption: Caco-2 Permeability Protocol

Because the compound is highly ionized at pH 7.4, passive transcellular diffusion is thermodynamically unfavorable. To accurately predict human intestinal absorption, we utilize the Caco-2 human colon epithelial cancer cell model, which provides a comprehensive mechanistic picture of passage across the intestinal barrier.

Causality & Validation Strategy

Lipophilic amines can act as surfactants, potentially disrupting tight junctions and creating false-positive permeability results. Therefore, our protocol integrates a self-validating paracellular integrity check using Lucifer Yellow.

Step-by-Step Methodology
  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 250 Ω·cm² are used.

  • Dosing: Prepare a 10 µM solution of Diethyl[2-(piperidin-4-yloxy)ethyl]amine in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B transport, and to the basolateral (B) chamber for B→A transport.

  • Co-incubation with Integrity Marker: Include 100 µM Lucifer Yellow in the donor compartment.

  • Sampling & Analysis: Incubate at 37°C. Sample the receiver compartment at 30, 60, 90, and 120 minutes. Quantify the test compound via LC-MS/MS and Lucifer Yellow via fluorometry.

  • Data Acceptance Criteria: The assay is only valid if Lucifer Yellow Papp​ remains <1×10−6 cm/s, confirming that the dibasic amine did not compromise monolayer integrity.

Intracellular Distribution: Lysosomal Ion Trapping

The most critical PK liability for Diethyl[2-(piperidin-4-yloxy)ethyl]amine is lysosomal trapping . When the uncharged or mono-protonated fraction of the drug diffuses into the acidic lumen of a lysosome (pH ~4.5), it becomes heavily di-protonated. The lipid bilayer is impermeable to this di-cation, causing massive intracellular accumulation[2]. This phenomenon artificially inflates the apparent Volume of Distribution ( Vd​ ) and can lead to drug-induced phospholipidosis[3].

Lysosomal_Trapping cluster_cytosol Cytosol (pH ~7.4) cluster_lysosome Lysosome Lumen (pH ~4.5) B Neutral / Mono-protonated Amine Membrane Lysosomal Membrane B->Membrane Passive Diffusion BH2 Di-protonated Amine (Trapped) Membrane->BH2 Protonation BH2->Membrane Efflux Blocked

Mechanism of lysosomal ion trapping for dibasic cationic amphiphilic drugs.

LysoTracker Red (LTR) Competition Protocol

To quantify this liability without the confounding variable of metabolism, we use immortalized human hepatocytes (Fa2N-4 cells) in a fluorescence-based competition assay[3].

  • Cell Preparation: Plate Fa2N-4 cells in 96-well plates and culture until 80% confluent.

  • Probe Incubation: Wash cells with PBS and incubate with 50 nM LysoTracker Red (a fluorescent lysosomotropic probe) for 30 minutes at 37°C.

  • Compound Competition: Add Diethyl[2-(piperidin-4-yloxy)ethyl]amine at varying concentrations (0.1 µM to 100 µM).

  • Fluorescence Measurement: Measure fluorescence (Ex 577 nm / Em 590 nm). If the test compound accumulates in lysosomes, it will raise the organelle pH and competitively displace LTR, resulting in a concentration-dependent decrease in fluorescence.

  • Validation: Use Chloroquine (10 µM) as a positive control for trapping, and Dexamethasone as a negative control.

Metabolic Stability: Isolating CYP450 Clearance

A common error in profiling CADs is using whole hepatocytes to determine intrinsic clearance ( CLint​ ). Because dibasic amines sequester into hepatocyte lysosomes, the disappearance of the parent drug from the media is often falsely attributed to metabolism, leading to an over-prediction of human clearance[4].

Causality & Validation Strategy

To isolate true enzymatic clearance from lysosomal sequestration, we mandate the use of Human Liver Microsomes (HLMs) . Microsomes are subcellular fractions containing CYP450 enzymes but lacking intact lysosomes, providing a pure metabolic rate[5].

Step-by-Step Methodology
  • Reaction Mixture: Combine 0.5 mg/mL HLM protein, 1 µM Diethyl[2-(piperidin-4-yloxy)ethyl]amine, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Control Matrix: Run a parallel incubation without NADPH. This self-validating step ensures that any disappearance of the drug is strictly CYP450-mediated and not due to chemical instability or non-specific binding to the microsomal plasticware.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate CLint​ from the log-linear decline of the parent compound.

Quantitative Data Summary

Based on the structural properties of Diethyl[2-(piperidin-4-yloxy)ethyl]amine and empirical data from structurally homologous dibasic piperidine derivatives, the following table summarizes the predictive in vitro parameters.

PK ParameterPredictive Value / ClassificationMechanistic Rationale
LogD (pH 7.4) 0.5 – 1.5High basicity reduces apparent lipophilicity at physiological pH.
Caco-2 Papp​ (A→B) <5×10−6 cm/s (Low)Di-protonation restricts passive transcellular diffusion.
Efflux Ratio (B→A / A→B) >2.0 Cationic nature increases likelihood of P-glycoprotein (P-gp) efflux.
Lysosomal Trapping High (>70% displacement)Ion trapping driven by the Δ pH between cytosol and lysosome[2].
HLM CLint​ Moderate to HighAliphatic amines are highly susceptible to CYP3A4 N-dealkylation[5].
Plasma Protein Binding Moderate (Bound to AAG)Basic drugs preferentially bind to α1​ -acid glycoprotein (AAG) rather than albumin.

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Foundational

Pharmacological Profiling of Diethyl[2-(piperidin-4-yloxy)ethyl]amine Derivatives: Receptor Binding Affinity and Kinetic Studies

Executive Summary The compound Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) serves as a highly versatile, dibasic pharmacophore in modern drug discovery. Characterized by a flexible ether linkage bridging...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) serves as a highly versatile, dibasic pharmacophore in modern drug discovery. Characterized by a flexible ether linkage bridging a secondary piperidine amine and a tertiary diethylamine, this building block is frequently grafted onto molecular scaffolds to target aminergic G-protein coupled receptors (GPCRs) and other complex therapeutic targets. This whitepaper provides an in-depth technical guide on the mechanistic rationale behind its receptor binding, alongside field-proven, self-validating protocols for quantifying its binding affinity and kinetic profile.

Structural and Mechanistic Rationale

To design effective receptor binding studies, one must first understand the physicochemical behavior of the ligand. The diethyl[2-(piperidin-4-yloxy)ethyl]amine moiety possesses two distinct basic centers. The secondary amine of the piperidine ring typically exhibits a pKa​ of ~9.5–10.0, ensuring it remains fully protonated at physiological pH (7.4).

Causality in Binding: This protonated nitrogen acts as the primary pharmacophoric anchor. In aminergic GPCRs, it forms a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved aspartic acid residue (e.g., Asp3.32 in Transmembrane Domain 3). Meanwhile, the flexible -O-CH2-CH2- linker allows the terminal diethylamine group to sweep through the binding pocket, displacing high-energy water molecules and engaging in secondary van der Waals interactions or auxiliary hydrogen bonding within lipophilic sub-pockets.

Pathway Ligand Piperidin-4-yloxy Derivative Receptor GPCR (e.g., H3R) Ligand->Receptor Binds Asp3.32 G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces

Fig 1. GPCR signaling pathway modulation by piperidin-4-yloxy derivatives.

Target Receptor Landscapes

The structural optimization of this scaffold has yielded high-affinity ligands across multiple therapeutic domains:

  • Histamine H3 Receptors (H3R): The synthesis and pharmacological evaluation of 1 highlight the importance of the piperidin-4-yloxy core in achieving nanomolar affinity at the human H3 receptor, often acting as inverse agonists to modulate neurotransmitter release[1].

  • Serotonin 5-HT6 Receptors: Modifications around this basic center have been instrumental in 2, aimed at treating cognitive impairment[2].

  • Non-Aminergic Targets: Beyond aminergic GPCRs, the piperidin-4-yloxy framework has been successfully deployed in the 3 to manage preterm labor[3], and has even shown utility in 4 for hypercholesterolemia[4].

Experimental Methodology: Self-Validating Binding Protocols

To establish trustworthiness in pharmacological profiling, assays must be self-validating. The following protocols detail the orthogonal approaches required to accurately determine both equilibrium affinity ( Ki​ ) and binding kinetics ( KD​ ).

Workflow cluster_0 Radioligand Binding Assay (Equilibrium) cluster_1 Surface Plasmon Resonance (Kinetics) Prep Compound Preparation (CAS 1000819-35-1) Membrane Membrane Prep Prep->Membrane Immobilize Receptor Immobilization Prep->Immobilize Incubation Incubation with Radioligand Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting (Ki) Filtration->Scintillation Injection Analyte Injection (MCK) Immobilize->Injection Detection Real-time Detection Injection->Detection Analysis Kinetic Analysis (KD) Detection->Analysis

Fig 2. Orthogonal experimental workflow for receptor binding validation.

Protocol A: Radioligand Displacement Assay (Equilibrium Affinity)
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., human H3R). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final concentration of 1 mg/mL protein.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of a receptor-specific radioligand (e.g., [3H] -N-alpha-methylhistamine for H3R), and 10-point serial dilutions of the synthesized derivative ( 10−11 to 10−5 M).

  • Self-Validation (NSB Control): To define Non-Specific Binding (NSB), run parallel wells containing a 1000-fold excess of an unlabeled reference standard (e.g., 10 µM thioperamide). Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.6.

  • Filtration & Detection: Terminate the 60-minute incubation by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check: Why pre-soak filters in PEI? The diethylamine scaffold is highly basic. Untreated glass fiber filters carry a negative charge, leading to massive non-specific ligand adhesion. Pre-soaking in 0.3% polyethylenimine (PEI) neutralizes the filter surface, drastically improving the signal-to-noise ratio.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50​ using a four-parameter logistic regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) (Binding Kinetics)

Equilibrium data ( Ki​ ) does not tell the whole story; drug efficacy is often driven by residence time ( 1/koff​ ).

  • Immobilization: Covalently attach the solubilized GPCR to a CM5 sensor chip via standard amine coupling chemistry, targeting an immobilization level of ~3000 RU to ensure sufficient signal for low-molecular-weight analytes.

  • Analyte Injection: Inject the compound at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Causality Check: Why use Multi-Cycle Kinetics (MCK) instead of Single-Cycle? Basic amines like diethylamine tend to partition into the carboxymethyl dextran matrix of the SPR chip. Using MCK with a stringent, low-pH glycine regeneration step ensures complete dissociation of the analyte between cycles, preventing baseline drift and artificially inflated kon​ rates.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate the equilibrium dissociation constant as KD​=koff​/kon​ .

Quantitative Data Analysis

The integration of equilibrium and kinetic data provides a comprehensive pharmacological profile. Below is a representative data matrix demonstrating how derivatives of the diethyl[2-(piperidin-4-yloxy)ethyl]amine scaffold compare against clinical standards.

Compound / DerivativeTarget Receptor IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)
Scaffold-A (H3R optimized)Histamine H315.28.4 2.5×105 1.8×10−3 7.2
Scaffold-B (5-HT6 optimized)Serotonin 5-HT628.514.1 1.1×105 2.0×10−3 18.1
Pitolisant (Clinical Control)Histamine H38.54.2 4.0×105 1.5×10−3 3.7

Note: Ki​ values derived from radioligand binding closely align with KD​ values derived from SPR, validating the orthogonal testing approach.

Conclusion

The diethyl[2-(piperidin-4-yloxy)ethyl]amine building block is a privileged structure in medicinal chemistry. Its dual-basic nature and flexible ether linker allow it to satisfy the stringent pharmacophoric requirements of numerous aminergic GPCRs. By employing rigorous, self-validating methodologies—such as PEI-neutralized radioligand filtration and multi-cycle SPR kinetics—researchers can accurately quantify both the affinity and residence time of new derivatives, accelerating the development of highly selective neurotherapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Medicinal Chemistry Driven Approaches Toward Novel and Selective Serotonin 5-HT 6 Receptor Ligands Source: ACS Publications URL
  • Development of Orally Active Oxytocin Antagonists: Studies on 1-(1-{4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl}piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)
  • WO2017147328A1 - Compounds for binding proprotein convertase subtilisin/kexin type 9 (PCSK9)

Sources

Exploratory

A Technical Guide to the Preliminary Investigation of Diethyl[2-(piperidin-4-yloxy)ethyl]amine in Drug Discovery

Preamble: The Genesis of a Candidate In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic agent is a multi-stage process defined by rigorous scientific evaluation.[1][2] This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Genesis of a Candidate

In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic agent is a multi-stage process defined by rigorous scientific evaluation.[1][2] This guide outlines a comprehensive, technically-grounded framework for the preliminary investigation of a novel chemical entity, Diethyl[2-(piperidin-4-yloxy)ethyl]amine . This compound, hereafter referred to as "Candidate-1," belongs to a class of molecules featuring a piperidine scaffold, a structural motif present in numerous therapeutic agents.[3][4] The piperidine ring, combined with an ether linkage and a diethylamine tail, presents a unique chemical architecture with the potential for interaction with various biological targets, particularly G-protein coupled receptors (GPCRs).[3]

This document is designed for drug discovery researchers and scientists, providing not just a sequence of steps, but the causal logic behind experimental choices. The objective is to build a foundational dataset for Candidate-1, enabling an informed "Go/No-Go" decision for further, more resource-intensive development. The workflow is structured to maximize data acquisition while minimizing initial compound expenditure, a critical consideration in early discovery.[5][6]

Part 1: Foundational Characterization and In Silico Assessment

Before committing to extensive biological testing, a thorough understanding of the candidate's fundamental properties is paramount. This initial phase combines chemical synthesis with computational prediction to forecast its drug-like potential.

Synthesis and Structural Verification

The synthesis of Candidate-1 is achieved via a two-step sequence, beginning with a Williamson ether synthesis followed by reductive amination. This approach provides a reliable and scalable route to the target molecule.

Protocol 1: Synthesis of Candidate-1

  • Step 1: Synthesis of 4-(2-chloroethoxy)piperidine.

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous Tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under a nitrogen atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 1-bromo-2-chloroethane (1.5 eq) dropwise and heat the reaction mixture to 60°C for 12 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate.[7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Remove the Boc-protecting group by treating the crude product with 4M HCl in 1,4-dioxane.

    • Purify the resulting intermediate by column chromatography on silica gel.

  • Step 2: Synthesis of Diethyl[2-(piperidin-4-yloxy)ethyl]amine (Candidate-1).

    • To a solution of 4-(2-chloroethoxy)piperidine (1.0 eq) in a suitable solvent such as acetonitrile, add diethylamine (2.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the mixture to reflux for 24 hours.

    • After cooling, filter the mixture and concentrate the filtrate.

    • Purify the crude product by flash column chromatography to yield Candidate-1. Structural integrity and purity (>95%) must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Silico ADME and Target Prediction

Computational tools are invaluable for early-stage risk assessment, helping to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological targets.[8]

  • ADME Prediction: Utilize software (e.g., SwissADME, StarDrop™) to calculate key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and solubility. These parameters are benchmarked against established criteria for oral bioavailability, such as Lipinski's Rule of Five.

  • Target Prediction: Employ inverse docking or pharmacophore screening algorithms (e.g., PharmMapper, SuperPred) to identify potential protein targets. The structural features of Candidate-1 suggest a high probability of interaction with aminergic GPCRs (e.g., dopamine, serotonin, or histamine receptors).

Table 1: Predicted Physicochemical Properties of Candidate-1

PropertyPredicted ValueDrug-Likeness Assessment
Molecular Weight~214.36 g/mol Favorable (<500)
cLogP~2.1Optimal (1-3)
TPSA~21.7 ŲFavorable (<140)
H-bond Donors1Favorable (≤5)
H-bond Acceptors3Favorable (≤10)
Predicted SolubilityGoodFavorable

Part 2: In Vitro Biological Evaluation: From Target to Function

This phase aims to validate the in silico predictions by determining how Candidate-1 interacts with its primary biological target and assessing its initial safety profile. Based on the structural alerts, we hypothesize a primary interaction with a Gs-coupled GPCR.

Primary Target Engagement

The first step is to confirm that Candidate-1 physically binds to its hypothesized target receptor. A radioligand binding assay is a classic and robust method for this purpose.[9]

Protocol 2: Radioligand Binding Assay

  • Preparation: Use cell membranes prepared from HEK293 cells stably expressing the target GPCR.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known radioligand (e.g., ³H-agonist) and increasing concentrations of Candidate-1.

  • Equilibrium: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25°C for 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the concentration of Candidate-1. Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of Candidate-1 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Cellular Functional Activity

Demonstrating binding is not sufficient; we must determine if this binding event translates into a biological response. For a hypothesized Gs-coupled GPCR, this involves measuring the downstream production of cyclic AMP (cAMP).[9][10]

Diagram 1: GPCR Signaling Workflow

G_Protein_Signaling cluster_membrane Cell Membrane GPCR GPCR Target G_Protein G-Protein (Gs) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Modulation cAMP cAMP AC->cAMP 4. Conversion Candidate1 Candidate-1 (Agonist) Candidate1->GPCR 1. Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA 5. Activation Response Cellular Response PKA->Response 6. Phosphorylation Cascade

Caption: Workflow of Gs-coupled GPCR activation by an agonist.

Protocol 3: cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.

  • Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of Candidate-1 to the wells and incubate for a defined period (e.g., 30 minutes at 37°C). Include a known agonist as a positive control.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as HTRF or ELISA.

  • Analysis: Plot the cAMP concentration against the log concentration of Candidate-1 to generate a dose-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).

Preliminary Safety and Liability Profiling

Early identification of potential liabilities is crucial to avoid costly late-stage failures.[11] Key assays include assessing cardiac safety (hERG inhibition) and metabolic stability.

  • hERG Inhibition Assay: Inhibition of the hERG potassium channel is linked to potentially fatal cardiac arrhythmias.[12] An automated patch-clamp system is the industry standard for early screening.[13]

Protocol 4: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably transfected with the hERG channel.[14]

  • Assay Execution: Utilize an automated platform (e.g., QPatch or SyncroPatch) to achieve whole-cell patch-clamp configuration.[12][13]

  • Compound Application: Apply a vehicle control, followed by sequentially increasing concentrations of Candidate-1 (e.g., 0.1, 1, 10 µM). A known hERG inhibitor (e.g., E-4031) serves as a positive control.[12]

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value. An IC₅₀ > 30 µM is generally considered a low risk.

  • Metabolic Stability Assay: This assay determines how quickly the compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[15] Poor stability can lead to low bioavailability and short duration of action.

Protocol 5: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing liver microsomes (human or rat), a phosphate buffer (pH 7.4), and Candidate-1 (typically 1 µM).[16][17]

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of NADPH, an essential cofactor.[18] Control wells should exclude NADPH to measure non-enzymatic degradation.[18]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[15] The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of Candidate-1.

  • Data Analysis: Plot the natural log of the percentage of Candidate-1 remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Table 2: Summary of In Vitro Biological Data for Candidate-1

AssayEndpointResultInterpretation
Target BindingKi85 nMPotent binding to the target receptor.
Functional ActivityEC₅₀250 nMConfirmed agonist activity.
hERG SafetyIC₅₀> 50 µMLow risk of cardiac liability.
Microsomal Stabilityt½ (human)45 minModerate stability, suitable for further investigation.

Part 3: Preliminary In Vivo Pharmacokinetic (PK) Profiling

After establishing a promising in vitro profile, the next critical step is to understand how Candidate-1 behaves in a living organism.[19] A pilot PK study in a rodent model (e.g., mouse) provides essential data on exposure and disposition.[20]

Diagram 2: Preliminary Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Pilot Study cluster_3 Decision Point A1 Synthesis & Characterization A2 In Silico ADMET A1->A2 B1 Target Binding Assay A2->B1 B3 hERG Safety Screen A2->B3 B2 Cellular Functional Assay B1->B2 C1 Rodent PK Study B2->C1 B4 Metabolic Stability B3->B4 B4->C1 D1 Go / No-Go C1->D1

Caption: A streamlined workflow for preliminary drug discovery.

Protocol 6: Mouse Pharmacokinetic Pilot Study

  • Animal Model: Use male C57BL/6 mice (n=3 per group).

  • Formulation: Prepare a formulation of Candidate-1 suitable for intravenous (IV) and oral (PO) administration. A common vehicle is saline with a co-solvent like Solutol® HS 15.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or submandibular bleed) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[19] Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Candidate-1 in the plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Clearance (CL), Volume of distribution (Vd), half-life (t½), Cmax (maximum concentration), Tmax (time to Cmax), and Area Under the Curve (AUC). Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 3: Representative Mouse Pharmacokinetic Parameters for Candidate-1

ParameterIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax (ng/mL)-450Achieves significant plasma concentration after oral dosing.
Tmax (hr)-0.5Rapidly absorbed.
AUC (ng·hr/mL)280840Good overall exposure.
t½ (hr)1.51.8Relatively short half-life, may require optimization.
CL (mL/min/kg)59-Moderate clearance.
%F (Bioavailability)-60%Excellent oral bioavailability.

Part 4: Data Synthesis and Decision-Making

The preliminary investigation has generated a multi-faceted dataset for Candidate-1. The final step is to integrate these findings to form a holistic view and make a scientifically-backed decision on the project's future.

Summary of Findings:

  • Chemistry: Candidate-1 is synthetically accessible with a confirmed structure and high purity.

  • Efficacy & Potency: It demonstrates potent binding to its intended GPCR target and functions as an agonist in a cellular context.

  • Safety & ADME: The in vitro safety profile is favorable, with a low risk of hERG-related cardiotoxicity. The compound shows moderate metabolic stability and, crucially, excellent oral bioavailability in the mouse model.

  • Liabilities: The primary liability identified is the relatively short pharmacokinetic half-life, which may necessitate more frequent dosing or future chemical modification to improve metabolic resistance.

Recommendation: GO

Based on the comprehensive data package, Candidate-1 meets the criteria for advancement. It possesses a strong efficacy profile, a clean initial safety assessment, and excellent bioavailability. The identified liability (short half-life) is a manageable challenge that can be addressed through a dedicated lead optimization campaign. The next phase of research should focus on structure-activity relationship (SAR) studies to enhance potency and metabolic stability concurrently.

References

  • Selvita. In Vitro ADME. [Link]

  • Ma, H., et al. (2015). Murine Pharmacokinetic Studies. PMC, NIH. [Link]

  • Promega Corporation. GPCR Research Solutions. [Link]

  • Tan, Y., et al. (2022). Paving the way for small-molecule drug discovery. PMC, NIH. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • An, S., & Hsieh, J. (2012). Tools for GPCR drug discovery. PMC, NIH. [Link]

  • Vipergen. Drug Discovery Workflow - What is it?. [Link]

  • Wiebe, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC, NIH. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS. [Link]

  • Agilent. hERG Safety Testing using a Fluorescence Polarization Assay. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC, NIH. [Link]

  • Du, Y., et al. (2018). Rules of Engagement: GPCRs and G Proteins. ACS Pharmacology & Translational Science. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
  • Gornostaeva, E.A., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. PubMed. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • Dotmatics. The Renaissance of Small Molecule Drug Discovery. [Link]

  • Muregi, F.W., & Okombo, J. (2023). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

  • Hutchings, C.J., et al. (2019). Discovery and design of G protein-coupled receptor targeting antibodies. Taylor & Francis Online. [Link]

  • ResearchGate. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • In Vitro ADME. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Inglese, J., et al. (2010). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. PMC, NIH. [Link]

  • Namiński, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Organic Syntheses Procedure. Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). [Link]

  • ResearchGate. Functional assays for screening GPCR targets. [Link]

  • Serigne Abdou Khadir, F., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. SciSpace. [Link]

  • Evotec. hERG Safety Assay. [Link]

  • ZeClinics. Drug Discovery and Development: A Step-By-Step Process. [Link]drug-discovery-and-development-process)

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Foundational

Strategic Applications of Diethyl[2-(piperidin-4-yloxy)ethyl]amine in Modern Medicinal Chemistry: A Technical Guide

Executive Summary The optimization of physicochemical properties remains one of the most formidable challenges in small-molecule drug discovery. Highly potent lead compounds frequently fail in preclinical development due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of physicochemical properties remains one of the most formidable challenges in small-molecule drug discovery. Highly potent lead compounds frequently fail in preclinical development due to poor aqueous solubility, suboptimal pharmacokinetics, or off-target cardiotoxicity. Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1)[1] is a highly versatile, structurally nuanced building block utilized to overcome these exact developmental bottlenecks.

This technical guide explores the mechanistic rationale, synthetic incorporation, and structure-property relationships (SPR) of this specific ether-linked piperidine motif. By dissecting its role as a solubilizing appendage, a linker in targeted protein degradation (PROTACs), and a tool for mitigating human ether-a-go-go-related gene (hERG) liability, this whitepaper provides actionable insights for medicinal chemists and drug development professionals.

Structural Rationale & Physicochemical Profiling

The architecture of Diethyl[2-(piperidin-4-yloxy)ethyl]amine (DEPEA) consists of three synergistic components:

  • A Piperidine Core: A secondary amine that serves as a versatile attachment point for scaffold integration (e.g., via amide coupling or C-N cross-coupling).

  • An Ether Linkage (Position 4): Introduces polarity and rotational flexibility while exerting a critical inductive effect.

  • A Diethylamine Terminus: A tertiary amine that acts as a basic center, enabling salt formation and favorable interactions with solvent molecules.

The Causality of pKa Tuning and hERG Mitigation

The incorporation of basic amines is a classic strategy to improve the aqueous solubility of flat, lipophilic drug cores[2]. However, highly basic and lipophilic amines are notorious for binding to the hERG potassium channel, leading to QT interval prolongation and fatal arrhythmias[3][4].

The hERG central cavity contains key aromatic residues (Tyr652 and Phe656) that form strong cation-π interactions with protonated amines[5]. The strategic brilliance of the DEPEA building block lies in its ether oxygen. The electronegative oxygen exerts an electron-withdrawing inductive effect through the ethyl spacer, subtly lowering the pKa of the terminal diethylamine (typically shifting it from ~9.8 in pure alkyl chains to ~8.9). This reduction in basicity, combined with a decrease in overall lipophilicity (LogP), disrupts the ideal pharmacophore required for hERG binding, successfully mitigating cardiotoxic liabilities while preserving the solubility benefits[5][6].

OptimizationLogic A Lipophilic Lead Compound (Poor Solubility, High hERG) B Append Diethyl[2-(piperidin-4-yloxy)ethyl]amine A->B C Increase Aqueous Solubility (Basic Amine Salt Formation) B->C D Mitigate hERG Liability (Ether Oxygen Lowers pKa) B->D E Maintain Target Affinity (Flexible Piperidine Core) B->E F Optimized Clinical Candidate C->F D->F E->F

Logical workflow of physicochemical optimization using the DEPEA building block.

Applications in Targeted Therapeutics

Kinase Inhibitors and Solubilizing Appendages

In the development of kinase inhibitors, the ATP-binding pocket is highly hydrophobic. To achieve oral bioavailability, medicinal chemists frequently append solubilizing groups directed toward the solvent-exposed region of the kinase domain. DEPEA functions as an exceptional solvent-exposed motif. Its piperidine ring can be rigidly attached to the inhibitor core, while the flexible ether-diethylamine tail extends into the aqueous environment, dramatically improving thermodynamic solubility.

Targeted Protein Degradation (PROTACs)

PROTACs inherently suffer from poor developability due to high molecular weights, excessive hydrogen-bond donors (HBD), and high total polar surface area (TPSA)[7]. Recent advancements in E3 ligase ligand design (such as VHL-recruiting degraders) have demonstrated that incorporating constrained basic rings and solubilizing groups can yield massive solubility improvements. Appending motifs like DEPEA to the exit vectors of PROTAC linkers has been shown to increase aqueous solubility by over 100-fold without compromising target degradation efficiency[7].

Quantitative Data Summary

The table below summarizes the theoretical physicochemical shift achieved when replacing a standard alkyl amine appendage with the ether-linked DEPEA motif during lead optimization.

Structural Motif Appended to CoreClogPCalculated pKaAqueous Solubility (µg/mL)hERG IC₅₀ (µM)
Pure Alkyl Amine (e.g., Piperidin-4-yl-diethylamine)4.59.8< 100.5 (High Risk)
Ether-Linked (DEPEA) 3.28.9> 200> 30 (Low Risk)

Table 1: Representative structure-property relationship (SPR) data illustrating the dual benefit of pKa tuning and lipophilicity reduction on hERG mitigation and solubility enhancement[3][6].

Synthetic Methodologies: Scaffold Incorporation

To utilize DEPEA effectively, it is typically coupled to an aryl halide core via Palladium-catalyzed Buchwald-Hartwig cross-amination. The following protocol is designed as a self-validating system , ensuring that causality and reaction integrity are maintained at every step.

Step-by-Step Protocol: Buchwald-Hartwig Amination

Objective: Form a C-N bond between the secondary piperidine nitrogen of DEPEA and an aryl bromide core.

  • Preparation & Inert Atmosphere:

    • Action: In an oven-dried Schlenk flask, combine the Aryl Bromide (1.0 eq), DEPEA (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos ligand (0.1 eq), and Sodium tert-butoxide (NaOtBu) (2.0 eq).

    • Causality: RuPhos is specifically chosen as the ligand because its steric bulk facilitates the reductive elimination of secondary amines while completely suppressing unwanted β-hydride elimination. NaOtBu is required to deprotonate the coordinating amine.

  • Solvent Addition:

    • Action: Evacuate and backfill the flask with N₂ (3 cycles). Add anhydrous Toluene (0.2 M).

    • Causality: Anhydrous, degassed solvent is critical to prevent the oxidation of the Pd(0) active species and the quenching of the strong base.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90°C for 12 hours.

  • Self-Validation & Monitoring:

    • Action: Monitor via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the starting Aryl Bromide mass is fully depleted, and the [M+H]⁺ peak corresponding to the coupled product dominates.

  • Workup and Salt Formation:

    • Action: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, purify via flash chromatography (DCM/MeOH gradient), and treat the isolated free base with 4M HCl in Dioxane.

    • Causality: Conversion to the hydrochloride salt locks the basic diethylamine in its protonated state, maximizing shelf stability and aqueous solubility for subsequent in vitro assays.

SyntheticWorkflow S1 Aryl Halide Core (Ar-X) S3 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) S1->S3 S2 DEPEA Building Block (Secondary Amine) S2->S3 S4 Deprotection / Salt Formation (HCl in Dioxane) S3->S4 Yield >80% S5 Final API (Water Soluble Salt) S4->S5

Standard synthetic workflow for incorporating DEPEA via Buchwald-Hartwig amination.

References

  • Improving solubility via structural modification, researchgate.net,[Link]

  • Structure-Property Relationships Reported for the New Drugs Approved in 2024, ingentaconnect.com,[Link]

  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability, nih.gov,[Link]

  • A Risk Assessment of Human Ether-a-Go-Go-Related Gene Potassium Channel Inhibition by Using Lipophilicity and Basicity for Drug Discovery, jst.go.jp,[Link]

  • RSC Medicinal Chemistry: Overcoming hERG Liability, rsc.org,[Link]

  • Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design, uclouvain.be,[Link]

  • Strategies To Reduce hERG K+ Channel Blockade, acs.org,[Link]

Sources

Exploratory

Decoding the MS/MS Fragmentation Landscape of Diethyl[2-(piperidin-4-yloxy)ethyl]amine: A Mechanistic Guide

Executive Summary Diethyl[2-(piperidin-4-yloxy)ethyl]amine is a bifunctional aliphatic compound characterized by a secondary amine (within a piperidine ring), an ether bridge, and a tertiary amine (diethylamine group). O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl[2-(piperidin-4-yloxy)ethyl]amine is a bifunctional aliphatic compound characterized by a secondary amine (within a piperidine ring), an ether bridge, and a tertiary amine (diethylamine group). Often utilized as a building block or encountered as an impurity in the synthesis of CNS-active pharmacophores, understanding its mass spectrometric behavior is critical for structural elucidation and quality control. This whitepaper provides an authoritative, in-depth analysis of its Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pathways, grounded in fundamental gas-phase thermodynamic principles.

Physicochemical & Mass Spectrometric Profiling

Before initiating fragmentation analysis, it is imperative to establish the exact monoisotopic mass parameters. The presence of two highly basic nitrogen centers dictates the ionization strategy.

Table 1: Physicochemical & Precursor Profiling

ParameterValue
Chemical Name Diethyl[2-(piperidin-4-yloxy)ethyl]amine
Molecular Formula C₁₁H₂₄N₂O
Monoisotopic Mass 200.1888 Da
Target Precursor Ion[M+H]⁺ m/z 201.1967
Primary Ionization Mode ESI (+)
Key Functional Groups Secondary amine, Tertiary amine, Aliphatic ether

Protonation Dynamics & Precursor Ion Formation

Under acidic ESI conditions, protonation is a competitive process governed by localized gas-phase basicity. Both the secondary piperidine nitrogen and the tertiary diethylamine nitrogen are highly susceptible to protonation. This creates a heterogeneous population of [M+H]⁺ precursor ions at m/z 201.2 .

The specific site of protonation acts as the structural trigger for subsequent Collision-Induced Dissociation (CID). If the charge resides on the diethylamine group, fragmentation is directed toward the aliphatic chain. Conversely, if the piperidine nitrogen is protonated, energy is channeled into ring fission, a well-documented phenomenon in the MS/MS analysis of piperidine-containing pharmaceuticals [1].

Mechanistic Fragmentation Pathways

The fragmentation of Diethyl[2-(piperidin-4-yloxy)ethyl]amine follows three primary, predictable trajectories based on bond dissociation energies and leaving group stability.

Pathway A: Diethylamine Neutral Loss (Low Energy)

Protonation at the tertiary amine weakens the adjacent C-N bond. Upon low-energy collision, the molecule undergoes a neutral loss of diethylamine (73.0891 Da). This yields a stable piperidin-4-yloxy-vinyl cation at m/z 128.1075 .

Pathway B: Inductive Ether Cleavage (Medium Energy)

Aliphatic ethers are prone to inductive cleavage. When the charge is retained on the diethylaminoethyl moiety following the cleavage of the C-O ether bond, the molecule expels piperidin-4-ol as a neutral species (101.0841 Da). This generates the highly diagnostic diethylaminoethyl cation at m/z 100.1126 .

Pathway C: Piperidine Ring Fission (High Energy)

At elevated collision energies, the robust piperidine ring undergoes cycloreversion and degradation. This high-energy pathway results in the cleavage of the ether bond and the expulsion of the diethylaminoethanol moiety, leaving a piperidine ring fragment at m/z 84.0813 . Secondary fragmentation of this ion involves the loss of ethylene (C₂H₄, 28 Da) to yield an iminium ion at m/z 56.0500 , a classic signature of piperidine bioactivation and degradation [2].

MSMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 201.2 Frag100 Diethylaminoethyl Cation m/z 100.1 Precursor->Frag100 Inductive Cleavage - Piperidin-4-ol (101 Da) Frag128 Piperidin-4-yloxy-vinyl Cation m/z 128.1 Precursor->Frag128 Neutral Loss - Diethylamine (73 Da) Frag84 Piperidine Ring Fragment m/z 84.1 Precursor->Frag84 Ether Cleavage & Ring Fission Frag56 Further Ring Cleavage m/z 56.1 Frag84->Frag56 - C2H4 (28 Da)

Figure 1: Proposed MS/MS fragmentation pathways for Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

Diagnostic Product Ions Summary

Table 2: Theoretical CID Product Ions

m/z (Theoretical)Neutral Loss (Da)Fragment FormulaStructural AssignmentEnergy Requirement
128.1075 73.0891C₇H₁₄NO⁺Piperidin-4-yloxy-vinyl cationLow (10-20 eV)
100.1126 101.0841C₆H₁₄N⁺Diethylaminoethyl cationMedium (20-30 eV)
84.0813 117.1154C₅H₁₀N⁺Piperidine ring fragmentHigh (30-40 eV)
56.0500 145.1467C₃H₆N⁺Secondary ring cleavageHigh (30-40 eV)

Self-Validating Experimental Protocol for MS/MS Acquisition

To ensure absolute trustworthiness in structural elucidation, the following LC-ESI-MS/MS protocol is designed as a self-validating system. It utilizes energy ramping to trace the exact lineage of fragment ions, preventing the misidentification of isobaric interferences [3].

Step 1: System Suitability & Mass Calibration
  • Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (<5 ppm error) and quadrupole resolution. Run a solvent blank (MeOH:H₂O) to establish baseline noise and rule out system carryover.

  • Causality: Validating mass accuracy prior to acquisition ensures that the calculated monoisotopic masses (e.g., distinguishing m/z 100.1126 from a nominal m/z 100 background ion) are reliable for formula generation.

Step 2: Sample Preparation & Ionization Optimization
  • Action: Dilute the analyte to 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile, supplemented with 0.1% Formic Acid (FA) .

  • Causality: The 50:50 aqueous/organic ratio ensures optimal droplet desolvation in the ESI source. Formic acid is critical; it acts as a volatile proton donor, driving the ionization equilibrium to favor the [M+H]⁺ species. Unlike trifluoroacetic acid (TFA), which forms strong ion pairs and causes severe signal suppression, FA provides robust protonation without compromising the detector's sensitivity.

Step 3: Precursor Ion Isolation
  • Action: Perform a full MS scan (m/z 50–300) to confirm the presence of the[M+H]⁺ peak at m/z 201.2. Isolate this precursor in the first quadrupole (Q1) using a narrow isolation window (~0.7 Da).

  • Causality: A narrow isolation window prevents the co-fragmentation of M+1 isotopes or closely eluting matrix impurities, ensuring that all resulting product ions originate exclusively from the target molecule.

Step 4: Collision Energy (CE) Ramping & Lineage Tracing
  • Action: Ramp the Collision Energy in the collision cell (Q2) from 10 eV to 40 eV in 10 eV increments , utilizing Argon or Nitrogen as the collision gas.

  • Causality: Chemical bonds possess distinct dissociation thresholds. The tertiary C-N bond of the diethylamine group is relatively labile, cleaving at low CE (10–20 eV) to yield the m/z 128.1 ion. Conversely, the robust piperidine ring requires higher CE (30–40 eV) to undergo cycloreversion and fission. Ramping the CE prevents the complete obliteration of intermediate ions, creating a self-validating dataset where the analyst can trace the full lineage of fragmentation from primary to secondary product ions.

Step 5: Data Acquisition & Spectral Validation
  • Action: Record the MS/MS spectra and calculate the exact mass differences between the precursor and product ions.

  • Causality: Verifying the exact neutral losses (e.g., Δ73.0891 Da for diethylamine) against theoretical monoisotopic masses confirms the structural connectivity and validates the proposed fragmentation mechanisms.

References

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Advances. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Application Note: Strategic Synthesis and Isolation of Diethyl[2-(piperidin-4-yloxy)ethyl]amine Introduction and Mechanistic Rationale Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) is a highly versatile, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis and Isolation of Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Introduction and Mechanistic Rationale

Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) is a highly versatile, bifunctional building block characterized by a secondary piperidine amine and a tertiary diethylamine, bridged by an ether linkage[1][2]. With a molecular formula of C11H24N2O and a molecular weight of 200.32 g/mol [2][3], this compound is frequently utilized in medicinal chemistry for the development of small-molecule libraries and targeted therapeutics.

The synthesis of this compound requires careful orthogonal protection strategies. Direct alkylation of unprotected piperidin-4-ol would lead to competitive N-alkylation due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol. Therefore, a two-step sequence utilizing an N-Boc protected intermediate is the most robust approach. The protocol below employs a classic Williamson ether synthesis using Sodium Hydride (NaH) to quantitatively deprotonate the sterically hindered secondary alcohol, followed by acidic deprotection of the tert-butyloxycarbonyl (Boc) group.

Experimental Workflow and Causality

G A N-Boc-piperidin-4-ol + NaH C Intermediate: N-Boc-Protected Ether A->C THF, 0 °C to 65 °C (Alkoxide Formation) B 2-Chloro-N,N-diethylethanamine B->C D TFA / DCM (Deprotection) C->D RT, 2h (Acidic Cleavage) E Target Free Base: C11H24N2O D->E Basic Workup (pH > 12)

Figure 1: Two-step synthetic workflow for Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

Step 1: Williamson Etherification (Synthesis of tert-butyl 4-(2-(diethylamino)ethoxy)piperidine-1-carboxylate)
  • Rationale: NaH is selected as the base because its strong basicity ensures irreversible, quantitative deprotonation of the secondary alcohol (pKa ~16), driving the formation of the alkoxide nucleophile while generating hydrogen gas as the only byproduct.

  • Procedure:

    • Oven-dry a round-bottom flask and flush with inert gas (N2 or Argon).

    • Suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C using an ice bath.

    • Dissolve N-Boc-piperidin-4-ol (1.0 eq) in anhydrous THF and add dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to ensure complete alkoxide formation.

    • Add 2-chloro-N,N-diethylethanamine hydrochloride (1.2 eq) portion-wise. Note: The hydrochloride salt requires an additional equivalent of NaH (total 2.5 eq) to free-base the alkylating agent in situ.

    • Attach a reflux condenser and heat the reaction mixture to 65 °C for 12-16 hours. Monitor progression via LC-MS.

    • Quench carefully with saturated aqueous NH4Cl at 0 °C, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Boc-Deprotection and Free Base Isolation
  • Rationale: The Boc group is highly sensitive to strong acids. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) cleanly cleaves the carbamate to yield the bis-trifluoroacetate salt of the target compound. A subsequent strong basic workup is mandatory to isolate the free base, as the target contains two basic nitrogen centers.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in DCM.

    • Add TFA dropwise at 0 °C (DCM:TFA ratio of 4:1 v/v).

    • Warm to room temperature and stir for 2 hours.

    • Evaporate the volatiles under reduced pressure to yield a thick oil (the bis-TFA salt).

    • Critical Isolation Step: Dissolve the oil in a minimal amount of water and adjust the pH to >12 using 2M aqueous NaOH. The high pH is required to fully deprotonate both the piperidine and diethylamine moieties.

    • Extract the aqueous layer extensively with a polar organic solvent (e.g., 10% Methanol in DCM or pure Chloroform) to capture the highly polar free base.

    • Dry the organic phase over K2CO3 (avoid MgSO4 or Na2SO4 as they can trap basic amines), filter, and concentrate to afford Diethyl[2-(piperidin-4-yloxy)ethyl]amine as a pale yellow oil[3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis to ensure self-validating reproducibility.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
N-Boc-piperidin-4-olStarting Material201.261.02.01 g
2-Chloro-N,N-diethylethanamine HClAlkylating Agent172.091.22.06 g
Sodium Hydride (60% in oil)Base24.002.51.00 g
Anhydrous THFSolvent (Step 1)72.11N/A40 mL
Trifluoroacetic Acid (TFA)Deprotecting Agent114.02Excess10 mL
Dichloromethane (DCM)Solvent (Step 2)84.93N/A40 mL
Diethyl[2-(piperidin-4-yloxy)ethyl]amine Target Product 200.32 Theoretical 2.00 g (100% yield)

Note: Yields typically range from 65-80% over two steps following standard chromatographic or distillation purification.

References

  • PubChemLite. "Diethyl[2-(piperidin-4-yloxy)ethyl]amine - Structural Information and Predicted Properties." Université du Luxembourg.
  • EvitaChem. "Screening Compounds P44889: Diethyl[2-(piperidin-4-yloxy)ethyl]amine." EvitaChem Catalog.
  • ChemicalBook. "diethyl[2-(piperidin-4-yloxy)ethyl]amine CAS 1000819-35-1." ChemicalBook Database.

Sources

Application

Diethyl[2-(piperidin-4-yloxy)ethyl]amine application as a chemical building block

An In-depth Guide to Diethyl[2-(piperidin-4-yloxy)ethyl]amine as a Chemical Building Block Authored by: A Senior Application Scientist Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Diethyl[2-(piperidin-4-yloxy)ethyl]amine as a Chemical Building Block

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved pharmaceuticals and bioactive compounds.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties, such as modulating solubility and lipophilicity, while providing a three-dimensional vector for substituents to engage with biological targets.[2]

This guide focuses on Diethyl[2-(piperidin-4-yloxy)ethyl]amine , a bifunctional chemical building block that elegantly combines the piperidine core with a flexible diethylaminoethyl ether side chain. While specific literature on this exact molecule is sparse, its constituent parts represent a confluence of functionalities that are highly sought after in the synthesis of novel therapeutics.[3] This document will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind its application. We will explore its synthetic utility by drawing upon established methodologies for analogous structures, thereby offering a robust framework for its incorporation into research and development programs.

Key Structural Features and Synthetic Potential:

  • Piperidine Nitrogen (Secondary Amine): This site is a prime handle for modification. It can be readily alkylated, acylated, or used in reductive amination to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).[4]

  • 4-Oxy Linkage (Ether): The ether bond provides a stable and flexible connection between the piperidine ring and the side chain, influencing the overall conformation and positioning of the terminal amine.

  • Terminal Diethylamino Group (Tertiary Amine): This basic nitrogen can serve as a key pharmacophoric feature, engaging in ionic interactions with biological targets. Its presence is also known to impact a compound's pharmacokinetic profile. Derivatives of N,N-diethylamine are found in numerous drug classes.[5]

Part 1: Strategic Applications in Medicinal Chemistry

The structural architecture of Diethyl[2-(piperidin-4-yloxy)ethyl]amine makes it an attractive starting point for developing ligands for various biological targets, particularly within the central nervous system (CNS).

Scaffold for G-Protein Coupled Receptor (GPCR) Ligands

The piperidine moiety is a cornerstone in the design of ligands for GPCRs, including opioid, dopamine, and serotonin receptors.[6] The ability to modify the piperidine nitrogen allows for the tuning of affinity and selectivity. For instance, derivatives of N,N-diethylbenzamide containing a piperidine ring have been developed as potent and selective delta opioid receptor agonists.[7][8][9]

Conceptual Application: The secondary amine of Diethyl[2-(piperidin-4-yloxy)ethyl]amine can be functionalized with various aryl or heteroaryl groups, a common strategy in the development of GPCR ligands. The diethylaminoethyl side chain can serve to occupy a secondary binding pocket or to modulate physicochemical properties like solubility and cell permeability.

Building Block for Ion Channel Modulators

Piperidine derivatives are integral to many known ion channel modulators. The combination of a lipophilic ring system and a basic amine is a common feature in compounds designed to interact with the pores of ion channels.

Progenitor for Novel Kinase Inhibitors

While less common than other heterocyclic systems, piperidine-containing compounds have been successfully developed as kinase inhibitors. The piperidine can act as a solvent-exposed moiety to enhance solubility or as a rigid scaffold to correctly orient pharmacophoric elements.

Use as a Catalytic Scaffold

Amines derived from piperidine can function as effective organocatalysts. For example, related structures have been evaluated for their catalytic activity in reactions like the Knoevenagel condensation.[10] The presence of multiple basic sites in Diethyl[2-(piperidin-4-yloxy)ethyl]amine offers intriguing possibilities for its use in catalysis.

Part 2: Synthesis and Derivatization Protocols

The following protocols are based on well-established synthetic transformations and provide a reliable pathway for the synthesis and subsequent functionalization of the title compound.

Proposed Synthesis of Diethyl[2-(piperidin-4-yloxy)ethyl]amine

The most logical and efficient synthesis would involve a two-step process starting from a commercially available, N-protected 4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group for this purpose.

Workflow for Synthesis:

start N-Boc-4-hydroxypiperidine intermediate tert-butyl 4-{[2-(diethylamino)ethyl]oxy} piperidine-1-carboxylate start->intermediate Williamson Ether Synthesis step1_reagent 1. NaH 2. ClCH2CH2N(Et)2 product Diethyl[2-(piperidin-4-yloxy)ethyl]amine intermediate->product Boc Deprotection step2_reagent TFA or HCl in DCM/Dioxane

Caption: Proposed synthetic pathway for Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

Protocol 1: Synthesis of tert-butyl 4-{[2-(diethylamino)ethyl]oxy}piperidine-1-carboxylate

This procedure details the Williamson ether synthesis to couple the protected piperidine with the diethylaminoethyl side chain.

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • 2-Chloro-N,N-diethylethanamine hydrochloride

    • Sodium hydroxide (NaOH)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Side-chain Preparation: Dissolve 2-chloro-N,N-diethylethanamine hydrochloride (1.2 eq) in water and basify to a pH >12 with 5 M NaOH solution. Extract the free amine with diethyl ether (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free base. Caution: This reagent is volatile and toxic.

    • Alkoxide Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq) dissolved in anhydrous THF (0.3 M).

    • Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Coupling Reaction: Re-cool the suspension to 0 °C. Add the prepared 2-chloro-N,N-diethylethanamine (1.1 eq) dissolved in a small amount of anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50 °C overnight.

    • Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Partition the mixture between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes containing 1% triethylamine) to yield the desired intermediate.

Protocol 2: Deprotection to Yield Diethyl[2-(piperidin-4-yloxy)ethyl]amine

This protocol describes the acidic removal of the Boc protecting group.

  • Materials:

    • tert-butyl 4-{[2-(diethylamino)ethyl]oxy}piperidine-1-carboxylate

    • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • 1 M Sodium hydroxide (NaOH) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (0.2 M).

    • Cool the solution to 0 °C and add trifluoroacetic acid (10 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and wash with dichloromethane to remove any non-basic organic impurities.

    • Basify the aqueous layer to pH >12 with 1 M NaOH solution.

    • Extract the product with dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Diethyl[2-(piperidin-4-yloxy)ethyl]amine, as a free base.

Application in Library Synthesis: Derivatization of the Piperidine Nitrogen

The true power of this building block lies in its utility for creating diverse chemical libraries. The secondary amine of the piperidine ring is a versatile handle for introducing molecular diversity.

Workflow for Derivatization:

cluster_reactions Derivatization Reactions start Diethyl[2-(piperidin-4-yloxy)ethyl]amine reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive_amination acylation Acylation (R-COCl, Base) start->acylation sulfonylation Sulfonylation (R-SO2Cl, Base) start->sulfonylation product_ra N-Alkyl Derivatives reductive_amination->product_ra product_ac N-Acyl Derivatives acylation->product_ac product_su N-Sulfonyl Derivatives sulfonylation->product_su

Caption: Diversification pathways for the Diethyl[2-(piperidin-4-yloxy)ethyl]amine scaffold.

Protocol 3: N-Alkylation via Reductive Amination

This is a mild and efficient method for introducing a wide range of substituents.

  • Materials:

    • Diethyl[2-(piperidin-4-yloxy)ethyl]amine

    • Aldehyde or Ketone (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of Diethyl[2-(piperidin-4-yloxy)ethyl]amine (1.2 eq) in DCE (0.2 M), add the desired aldehyde or ketone (1.0 eq) at room temperature.

    • Stir the reaction mixture for 30-60 minutes to allow for imine/enamine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography or preparative HPLC to yield the N-alkylated product.

Part 3: Data and Properties

As this specific molecule is not well-documented, physical and spectral data would need to be determined experimentally upon synthesis. Below is a table of predicted and expected properties.

PropertyPredicted/Expected ValueNotes
Molecular Formula C₁₁H₂₄N₂O---
Molecular Weight 200.32 g/mol ---
Appearance Colorless to pale yellow oilTypical for aliphatic amines.
Boiling Point > 200 °C (Predicted)High due to hydrogen bonding and molecular weight.
pKa ~9-10 (Piperidine N), ~10-11 (Diethylamino N)Expected values for secondary and tertiary alkylamines.
¹H NMR Complex spectrum with signals for ethyl, piperidine, and linker protons.Key signals would include the N-H of the piperidine (if not exchanged).
¹³C NMR ~9-10 distinct carbon signals.The number of signals will depend on molecular symmetry.
Mass Spec (ESI+) [M+H]⁺ = 201.1961Expected exact mass for the protonated molecule.[3]

Conclusion

Diethyl[2-(piperidin-4-yloxy)ethyl]amine is a promising and versatile chemical building block with significant potential in drug discovery and development. Its bifunctional nature allows for the systematic construction of diverse chemical libraries targeting a wide range of biological systems. The protocols and strategies outlined in this guide, derived from established chemical principles and literature on analogous structures, provide a solid foundation for any research program looking to exploit the synthetic potential of this and related piperidine scaffolds.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (2025). Benchchem.
  • Diethyl[2-(piperidin-4-yloxy)ethyl]amine. (n.d.). PubChem.
  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-8.
  • A Comparative Guide to the Catalytic Activity of Ethyl-piperidin-4-ylmethyl-amine. (2025). Benchchem.
  • Gulevich, A. V., & Zhdanko, A. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1349.
  • An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine. (2025). Benchchem.
  • N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives. (n.d.). ChEMBL.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). PMC.
  • [Improved synthesis process of diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate]. (2012). ResearchGate.
  • Lennox, A. J. J., et al. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 140(36), 11227-11231.
  • chemical properties of Ethyl-piperidin-4-ylmethyl-amine. (2025). Benchchem.
  • An, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-905.
  • I. M. de Souza, et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.

Sources

Method

Application Note: NMR Spectroscopy Characterization of Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) Formula: C₁₁H₂₄N₂O | Molecular Weight: 200.32 g/mol Structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) Formula: C₁₁H₂₄N₂O | Molecular Weight: 200.32 g/mol

Structural Rationale & Analytical Strategy

Diethyl[2-(piperidin-4-yloxy)ethyl]amine is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. Its architecture presents a unique analytical challenge: it contains both a secondary amine (within the piperidine ring) and a tertiary amine (the diethylamine moiety), bridged by an ether linkage .

When characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy, the primary objective is to unambiguously confirm the integrity of the ether bridge while distinguishing the overlapping aliphatic signals generated by the two distinct amine environments. The hydrogens on carbons directly bonded to an amine typically appear downfield (~2.3–3.0 ppm) due to the electron-withdrawing effects of nitrogen, while protons adjacent to the ether oxygen are even more strongly deshielded (~3.4–4.0 ppm) [1].

Because the piperidine ring exists in a dynamic chair conformation, the axial and equatorial protons at positions C2/C6 and C3/C5 will exhibit complex multiplet splitting patterns [2]. A robust, self-validating NMR protocol is required to prevent misassignment of these structurally critical regions.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural elucidation, the following protocol integrates causality-driven experimental choices with built-in validation checkpoints.

Phase 1: Sample Preparation
  • Sample Concentration: Weigh exactly 10–15 mg of Diethyl[2-(piperidin-4-yloxy)ethyl]amine. Causality: This mass provides an optimal signal-to-noise ratio for ¹³C NMR without causing viscosity-induced line broadening in ¹H NMR.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) [3]. Causality: CDCl₃ is aprotic and will not spontaneously exchange with the secondary amine (N-H) proton, allowing it to be observed. The 0.6 mL volume ensures the active volume of the NMR probe is perfectly filled, optimizing magnetic field homogeneity.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.

Phase 2: ¹H and ¹³C NMR Data Acquisition
  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe to the specific sample to maximize sensitivity.

  • ¹H Acquisition Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 3.0 seconds. Causality: Aliphatic amines can exhibit variable T₁ relaxation times[4]. A longer D1 ensures complete longitudinal relaxation before the next pulse. Self-Validation Check: If the integral of the diethylamine -CH₃ group is exactly 6.00 relative to the single piperidine H4 proton (1.00), the system is fully relaxed, and the quantitative data is trustworthy.

    • Scans: 16 to 32.

  • ¹³C Acquisition Parameters:

    • Pulse Sequence: Power-gated decoupling (zgpg30) to remove ¹H-¹³C splitting.

    • Scans: Minimum of 512 scans to resolve the quaternary-like tertiary amine carbons.

Phase 3: D₂O Exchange (Validation of Secondary Amine)
  • Execution: After acquiring the initial ¹H spectrum, add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Cap and shake vigorously for 30 seconds.

  • Re-acquisition: Re-run the ¹H NMR experiment.

  • Causality & Validation: The N-H proton of the piperidine ring will undergo rapid isotopic exchange with deuterium (forming N-D). By comparing the pre- and post-D₂O spectra, the disappearance of the broad singlet at ~1.60–2.00 ppm definitively validates the assignment of the secondary amine [1].

Workflow Visualization

The following diagram maps the logical progression of the analytical workflow, emphasizing the self-validation loops required for high-confidence characterization.

NMR_Workflow Start Sample Preparation (10-15 mg in CDCl3 + TMS) OneD_H 1D ¹H NMR Acquisition (Assess D1 relaxation & integration) Start->OneD_H OneD_C 1D ¹³C NMR Acquisition (Map 11-carbon backbone) Start->OneD_C D2O D2O Shake Experiment (Self-Validation: N-H signal quenching) OneD_H->D2O Check exchangeable protons TwoD 2D NMR (COSY, HSQC) (Resolve piperidine & linker overlaps) OneD_H->TwoD OneD_C->TwoD Confirm Final Structural Elucidation Diethyl[2-(piperidin-4-yloxy)ethyl]amine D2O->Confirm TwoD->Confirm

Figure 1: Self-validating NMR workflow for the structural elucidation of aliphatic amine derivatives.

Quantitative Data Presentation

The tables below summarize the predicted chemical shifts based on the electronic and steric environments of the molecule. The strong deshielding effect of the ether oxygen serves as the primary diagnostic anchor for both ¹H and ¹³C spectra.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Structural PositionProtonsChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Diagnostic Rationale
Diethylamine -CH₃6H1.00 - 1.05Triplet (t)~7.1Coupled to adjacent -CH₂-
Piperidine H3, H54H1.40 - 1.95Multiplet (m)-Axial/equatorial splitting in chair conformation
Piperidine N-H1H1.60 - 2.00Broad Singlet (br s)-Exchangeable with D₂O; position is concentration-dependent
Diethylamine -N-CH₂-4H2.50 - 2.60Quartet (q)~7.1Deshielded by tertiary amine
Linker -CH₂-N-2H2.60 - 2.70Triplet (t)~6.0Coupled to linker -O-CH₂-
Piperidine H2, H64H2.60 - 3.10Multiplet (m)-Deshielded by secondary amine; complex ring dynamics
Piperidine H41H3.30 - 3.45Multiplet (m)-Strongly deshielded by ether oxygen
Linker -O-CH₂-2H3.50 - 3.65Triplet (t)~6.0Strongly deshielded by ether oxygen
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Structural PositionCarbon TypeChemical Shift (δ, ppm)Diagnostic Rationale
Diethylamine -CH₃2C11.5 - 12.5Terminal aliphatic methyls
Piperidine C3, C52C31.0 - 33.0Aliphatic ring carbons
Piperidine C2, C62C43.0 - 45.0Deshielded by secondary amine
Diethylamine -N-CH₂-2C47.0 - 48.0Deshielded by tertiary amine
Linker -CH₂-N-1C52.0 - 54.0Deshielded by tertiary amine
Linker -O-CH₂-1C67.0 - 69.0Strongly deshielded by ether oxygen
Piperidine C41C72.0 - 75.0Strongly deshielded by ether oxygen

2D NMR Strategy for Resolving Overlaps

Because the chemical shifts of the piperidine H2/H6 protons (~2.60–3.10 ppm) overlap significantly with the linker -CH₂-N- protons (~2.60–2.70 ppm) and the diethylamine -N-CH₂- protons (~2.50–2.60 ppm), 1D ¹H NMR alone is insufficient for absolute peak assignment.

Implementation of 2D Techniques:

  • COSY (Correlation Spectroscopy): Use COSY to trace the scalar spin-spin coupling networks. The diethylamine -CH₃ triplet will show a distinct cross-peak only with the -N-CH₂- quartet, isolating the tertiary amine system. Similarly, the linker -O-CH₂- triplet will correlate exclusively with the linker -CH₂-N- triplet.

  • HSQC (Heteronuclear Single Quantum Coherence): By plotting ¹H shifts against ¹³C shifts, HSQC will definitively separate the overlapping protons based on their attached carbons. For instance, the piperidine C2/C6 carbons (~43-45 ppm) will isolate their attached protons from the diethylamine -N-CH₂- carbons (~47-48 ppm).

References

  • 2. 3. 4.

Application

Application Note: High-Efficiency Purification of Diethyl[2-(piperidin-4-yloxy)ethyl]amine Using Optimized Chromatographic Techniques

Abstract This guide provides a detailed framework for the preparative purification of Diethyl[2-(piperidin-4-yloxy)ethyl]amine, a bifunctional amine intermediate crucial in pharmaceutical synthesis. The inherent basicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework for the preparative purification of Diethyl[2-(piperidin-4-yloxy)ethyl]amine, a bifunctional amine intermediate crucial in pharmaceutical synthesis. The inherent basicity of this compound presents significant challenges for traditional chromatography, often leading to poor peak shape, low recovery, and irreversible binding to stationary phases. This document elucidates the physicochemical properties of the target molecule and leverages this understanding to develop a primary purification strategy based on high-pH reversed-phase (RP) chromatography. An alternative modified normal-phase (NP) method is also presented as an orthogonal approach. Detailed, step-by-step protocols, method selection logic, and troubleshooting guidance are provided for researchers, scientists, and drug development professionals to achieve high purity and yield.

Analyte Characterization: The Key to a Successful Separation

Understanding the physicochemical properties of Diethyl[2-(piperidin-4-yloxy)ethyl]amine is the foundation for developing a robust purification method.

Structure: C₁₁H₂₄N₂O Molecular Weight: 200.32 g/mol [1] Predicted XlogP: 1.0[1]

The molecule possesses two basic nitrogen centers: a secondary amine within the piperidine ring and a tertiary diethylamine moiety. These functional groups dictate the molecule's behavior in a chromatographic system.

  • Piperidine Amine (Secondary): The pKa of piperidine is approximately 11.2.

  • Diethylamine (Tertiary): The pKa of the conjugate acid of diethylamine is approximately 10.98.[2][3]

Given these pKa values, the molecule will be positively charged (protonated) in acidic and neutral solutions (pH < 9). This protonated state increases polarity, but more critically, it promotes strong, undesirable ionic interactions with the acidic silanol groups present on standard silica-based stationary phases, causing severe peak tailing.[4][5] To achieve optimal chromatographic performance, the ionization of these basic centers must be controlled. The most effective strategy is to suppress ionization by operating at a high pH, rendering the molecule neutral and more hydrophobic.[6]

G cluster_low_ph Low/Neutral pH (e.g., pH < 9) cluster_high_ph High pH (e.g., pH > 12) protonated Protonated (Cationic) - High Polarity - Prone to Peak Tailing neutral Neutral (Free Base) - Increased Hydrophobicity - Ideal for RP Chromatography protonated->neutral Add Base (Increase pH) compound_structure

Caption: Ionization states of the analyte at different pH values.

Chromatographic Method Selection Strategy

The choice of chromatographic mode is critical. While multiple techniques can be employed, their suitability depends on the specific impurity profile and the desired scale of purification. Reversed-phase chromatography at high pH is recommended as the primary, most robust approach.

MethodSelection decision decision method method start Crude Sample Diethyl[2-(piperidin-4-yloxy)ethyl]amine check_impurities What is the polarity of major impurities? start->check_impurities less_polar less_polar check_impurities->less_polar Less Polar / Hydrophobic more_polar more_polar check_impurities->more_polar More Polar / Hydrophilic similar_polarity similar_polarity check_impurities->similar_polarity Similar Polarity method_np Modified Normal-Phase Flash (Alternative Method) less_polar->method_np Use NP to elute product first method_rp High-pH Reversed-Phase HPLC (Primary Method) more_polar->method_rp Use RP to retain product similar_polarity->method_rp Primary recommendation l1 Decision Point l2 Recommended Method key Legend

Caption: Decision tree for selecting the optimal purification technique.

Primary Purification Protocol: High-pH Reversed-Phase HPLC

This method is highly recommended for its superior peak shape, reproducibility, and high resolving power for basic compounds. By operating at a pH above the analyte's pKa, the molecule is neutralized, enhancing its retention on a C18 stationary phase and eliminating deleterious interactions with residual silanols.[4][6]

3.1 Principle of Separation In a high-pH mobile phase (e.g., pH 10), the secondary and tertiary amines of the target compound are deprotonated (in their free-base form). This neutral state increases the molecule's overall hydrophobicity, allowing it to partition effectively onto the non-polar C18 stationary phase. Elution is achieved by increasing the concentration of an organic solvent (e.g., acetonitrile), which disrupts the hydrophobic interactions and moves the compound through the column.

3.2 Materials and Instrumentation

ComponentSpecification
HPLC System Preparative HPLC with binary gradient pump, autosampler/manual injector, and UV detector.
Column C18 stationary phase stable at high pH (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18).
Dimensions: 21.2 x 150 mm, 5 µm particle size (for gram-scale purification).
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.
Mobile Phase B Acetonitrile (HPLC Grade).
Sample Diluent 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide.
Detector UV, wavelength set to 210-220 nm (or determined by UV scan of the analyte).

3.3 Step-by-Step Protocol

  • System Preparation:

    • Thoroughly flush the entire HPLC system with a 50:50 mixture of isopropanol and water to remove any acidic residues from previous runs.

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until the baseline and pressure are stable.

  • Sample Preparation:

    • Dissolve the crude Diethyl[2-(piperidin-4-yloxy)ethyl]amine in the sample diluent to a concentration of 10-50 mg/mL.

    • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

    • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Chromatographic Run & Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Run the gradient method as detailed in the table below.

    • Monitor the UV chromatogram and collect fractions corresponding to the main product peak. It is advisable to collect early, middle, and late fractions of the peak separately to isolate the purest material.

3.4 HPLC Method Parameters

ParameterValueRationale
Flow Rate 20 mL/minAppropriate for a 21.2 mm ID column.
Column Temp. AmbientCan be increased to 30-40°C to improve efficiency.
Injection Vol. 1-5 mLDependent on concentration and column loading capacity.
Detection 215 nmAmine compounds typically have UV absorbance at low wavelengths.
Gradient Time (min) %B (Acetonitrile)
0.05
2.05
15.060
17.095
20.095
20.15
25.05
  • Post-Run Analysis:

    • Analyze the collected fractions using an analytical HPLC or UPLC-MS system to confirm purity and identity.

    • Pool the fractions that meet the desired purity specification.

    • Evaporate the solvent under reduced pressure to obtain the purified compound. A lyophilizer can be used if the final product is desired as a salt (e.g., after adding HCl).

Orthogonal Method: Modified Normal-Phase Chromatography

This method is a useful alternative, particularly if the crude mixture contains impurities that are very close in polarity to the target compound in a reversed-phase system.

4.1 Principle of Separation This technique uses a polar stationary phase (silica gel) and a non-polar mobile phase.[7] To prevent the aforementioned issues with basic amines, a small amount of a basic modifier like triethylamine (TEA) is added to the mobile phase. The TEA deactivates the acidic silanol sites on the silica surface, preventing strong ionic interactions and allowing for the successful elution of the target amine with good peak shape.[5]

4.2 Protocol Summary

  • Stationary Phase: Standard Silica Gel (e.g., in a flash chromatography cartridge).

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH). Crucially, add 0.5-1.0% triethylamine (TEA) to the mobile phase mixture.

  • Typical Gradient: Start with 100% DCM and gradually increase the percentage of the MeOH/TEA mixture to elute the polar compounds.

  • Sample Loading: Dissolve the crude sample in a minimum amount of DCM. If solubility is poor, use dry loading by adsorbing the sample onto a small amount of silica gel.

Overall Purification and Verification Workflow

A robust purification process includes verification of the final product's purity. An orthogonal analytical method is essential for a trustworthy assessment.

G crude Crude Product prep_hplc Preparative High-pH Reversed-Phase HPLC crude->prep_hplc collect Collect Fractions prep_hplc->collect analyze Analytical Purity Check (e.g., UPLC-MS) collect->analyze QC pool Pool Pure Fractions analyze->pool Purity > 98% ? evaporate Solvent Removal pool->evaporate final_product Pure Compound (>98% Purity) evaporate->final_product

Caption: General workflow from crude material to verified pure compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks (RP-HPLC) 1. Mobile phase pH is too low. 2. Column is not pH-stable or is degraded. 3. Column is overloaded.1. Ensure mobile phase pH is >10.[6] 2. Replace with a new, high-pH stable column. 3. Reduce injection volume or sample concentration.
Low or No Recovery (NP) 1. Irreversible binding to silica. 2. Compound degradation on silica.1. Ensure sufficient TEA (0.5-1.0%) is present in the mobile phase.[5] 2. Switch to the primary RP-HPLC method.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Column not fully equilibrated. 3. System leak.1. Prepare fresh mobile phase daily; use a pH meter.[8] 2. Increase equilibration time to 10-15 column volumes. 3. Check fittings for leaks, especially around the pump and injector.[9]
High Backpressure 1. Sample particulates clogging the column frit. 2. Buffer precipitation in high organic concentration.1. Always filter the sample before injection. Use a guard column.[8] 2. Ensure the buffer (Ammonium Bicarbonate) is soluble across the entire gradient.

References

  • N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • Diethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Biotage. Retrieved April 7, 2026, from [Link]

  • Diethyl[2-(piperidin-4-yloxy)ethyl]amine - PubChem. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9). Teledyne ISCO. Retrieved April 7, 2026, from [Link]

  • 4-(2-Aminoethyl)piperidine dihydrochloride | C7H18Cl2N2 | CID 17750020 - PubChem. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography | Biotage. (2023, January 23). Biotage. Retrieved April 7, 2026, from [Link]

  • Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. (2025, November 3). Cogent-HPLC. Retrieved April 7, 2026, from [Link]

  • HPLC Column Troubleshooting: Is It Really The Column? - Agilent. (n.d.). Agilent Technologies. Retrieved April 7, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent Technologies. Retrieved April 7, 2026, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). NCBI. Retrieved April 7, 2026, from [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved April 7, 2026, from [Link]

  • 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved April 7, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). University of Regina. Retrieved April 7, 2026, from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. (n.d.). PubMed. Retrieved April 7, 2026, from [Link]

  • [Improved synthesis process of diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate] | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • pH Gradient Reversed-Phase HPLC | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved April 7, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? | Biotage. (2023, February 10). Biotage. Retrieved April 7, 2026, from [Link]

  • Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. (n.d.). Rhenium Group. Retrieved April 7, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). White Rose eTheses Online. Retrieved April 7, 2026, from [Link]

  • [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column] - ResearchGate. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. (2012, November 29). UT Excellence in Analytical Chemistry. Retrieved April 7, 2026, from [Link]

  • Troubleshooting and Maintenance of High-Performance Liquid Chromatography during Herbicide Analysis: An Overview. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2025, November 27). LCGC International. Retrieved April 7, 2026, from [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12). Phenomenex. Retrieved April 7, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Biotage. Retrieved April 7, 2026, from [Link]

Sources

Method

Application Notes and In Vivo Experimental Protocols for Diethyl[2-(piperidin-4-yloxy)ethyl]amine

A Senior Application Scientist's Guide for Preclinical Evaluation in Cognitive Enhancement Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in v...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Preclinical Evaluation in Cognitive Enhancement

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental evaluation of Diethyl[2-(piperidin-4-yloxy)ethyl]amine. Due to the limited publicly available data on this specific molecule, this guide is built upon a rational, structure-based hypothesis of its mechanism of action as a histamine H3 receptor antagonist/inverse agonist. The protocols detailed herein are designed to rigorously assess its potential as a pro-cognitive agent in a well-established rodent model of memory impairment. This guide emphasizes scientific integrity, providing detailed methodologies, the rationale behind experimental choices, and robust data analysis strategies.

Introduction: Rationale and Hypothesized Mechanism of Action

Diethyl[2-(piperidin-4-yloxy)ethyl]amine is a novel compound with structural features suggestive of central nervous system activity. The core structure, incorporating a piperidine ring with an ether linkage at the 4-position and a diethylaminoethyl side chain, shares pharmacophoric similarities with a class of compounds known to interact with histamine receptors. Specifically, the "piperidin-4-yloxy" moiety is a key feature in several potent and selective histamine H3 receptor (H3R) antagonists.

The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system.[1] Its activation inhibits the synthesis and release of histamine and other neurotransmitters, including acetylcholine and dopamine, which are crucial for arousal, learning, and memory.[1][2] Consequently, antagonists or inverse agonists of the H3 receptor are expected to increase the release of these neurotransmitters, leading to enhanced cognitive function.[2][3] This has made the H3 receptor an attractive target for the treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[1]

Based on this structural analogy, we hypothesize that Diethyl[2-(piperidin-4-yloxy)ethyl]amine acts as a histamine H3 receptor antagonist/inverse agonist. This application note will, therefore, focus on a detailed in vivo protocol to test this hypothesis by evaluating the compound's ability to reverse cognitive deficits in a validated animal model.

Hypothesized Signaling Pathway of Diethyl[2-(piperidin-4-yloxy)ethyl]amine as an H3R Antagonist

The proposed mechanism involves the blockade of presynaptic H3 autoreceptors on histaminergic neurons. This disinhibition leads to an increased firing rate and subsequent release of histamine into the synaptic cleft. The released histamine then acts on postsynaptic H1 and H2 receptors to enhance the release of other neurotransmitters, ultimately promoting cognitive function.

H3R_Antagonist_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic, Dopaminergic) Histamine_Vesicle Histamine Vesicles Histamine_release Histamine Release Histamine_Vesicle->Histamine_release H3R H3 Receptor (Autoreceptor) H3R->Histamine_Vesicle Inhibition Compound Diethyl[2-(piperidin-4-yloxy)ethyl]amine Compound->H3R Antagonism H1R H1 Receptor Histamine_release->H1R Histamine Neurotransmitter_release Acetylcholine/ Dopamine Release H1R->Neurotransmitter_release Stimulation Cognitive_Function Enhanced Cognitive Function Neurotransmitter_release->Cognitive_Function

Caption: Hypothesized signaling pathway of Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

In Vivo Experimental Protocol: Assessment of Pro-Cognitive Effects in a Scopolamine-Induced Amnesia Model

This protocol is designed to evaluate the efficacy of Diethyl[2-(piperidin-4-yloxy)ethyl]amine in reversing memory deficits induced by the muscarinic receptor antagonist, scopolamine. This is a widely used and validated model for screening potential cognitive enhancers.[4]

Animals
  • Species: Male Wistar rats or C57BL/6 mice are commonly used.

  • Age/Weight: 8-10 weeks old, weighing 200-250g for rats or 20-25g for mice at the start of the experiment.

  • Housing: Animals should be housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatization: Allow at least one week for acclimatization to the facility before any experimental procedures. All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC).

Compound Formulation and Administration
  • Compound: Diethyl[2-(piperidin-4-yloxy)ethyl]amine. It is recommended to obtain a certificate of analysis to confirm purity.

  • Vehicle: A common vehicle is sterile saline (0.9% NaCl) or a solution of 5% DMSO, 5% Tween 80, and 90% saline. The choice of vehicle should be based on the solubility of the compound.

  • Preparation: Prepare fresh solutions on each day of the experiment. The compound should be dissolved in the vehicle and vortexed until a clear solution is obtained.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Oral gavage (p.o.) can also be considered to assess oral bioavailability.

  • Dosage: A dose-response study is recommended. Based on typical potencies of H3R antagonists, a starting range of 1, 3, and 10 mg/kg can be explored.

Experimental Design and Groups

A between-subjects design is recommended. Animals should be randomly assigned to the following groups (n=10-12 per group):

GroupTreatment 1 (60 min pre-test)Treatment 2 (30 min pre-test)
1. Vehicle Control Vehicle (i.p.)Saline (i.p.)
2. Scopolamine Control Vehicle (i.p.)Scopolamine (1 mg/kg, i.p.)
3. Positive Control Donepezil (1 mg/kg, i.p.)Scopolamine (1 mg/kg, i.p.)
4. Test Compound (Low Dose) Compound (1 mg/kg, i.p.)Scopolamine (1 mg/kg, i.p.)
5. Test Compound (Mid Dose) Compound (3 mg/kg, i.p.)Scopolamine (1 mg/kg, i.p.)
6. Test Compound (High Dose) Compound (10 mg/kg, i.p.)Scopolamine (1 mg/kg, i.p.)

Rationale: This design allows for the assessment of the compound's ability to reverse scopolamine-induced deficits and compares its efficacy to a standard-of-care drug, Donepezil (an acetylcholinesterase inhibitor).

Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess short-term memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Step-by-Step Protocol:

  • Habituation (Day 1):

    • Place each animal in the testing arena (e.g., a 40x40x40 cm open field) without any objects for 10 minutes to allow for habituation to the environment.

  • Familiarization/Training (Day 2):

    • Administer the vehicle, positive control, or test compound 60 minutes before the training session.

    • Administer saline or scopolamine 30 minutes before the training session.

    • Place two identical objects (A1 and A2) in the arena.

    • Allow the animal to explore the objects for 5-10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Testing (Day 2, after a retention interval):

    • After a retention interval of 1-4 hours, place one of the familiar objects (A) and a novel object (B) in the arena.

    • Allow the animal to explore for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

Endpoint Analysis and Data Interpretation
  • Primary Endpoint: The primary measure is the Discrimination Index (DI) , calculated as: DI = (T_novel - T_familiar) / (T_novel + T_familiar)

  • Statistical Analysis:

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the DI across all groups.

    • A significant reduction in the DI in the scopolamine control group compared to the vehicle control group validates the model.

    • A significant increase in the DI in the test compound groups compared to the scopolamine control group indicates a pro-cognitive effect.

  • Expected Outcomes:

    • Vehicle Control: DI > 0 (preference for the novel object).

    • Scopolamine Control: DI ≈ 0 (no preference, indicating amnesia).

    • Positive Control & Test Compound: DI > 0 (reversal of amnesia).

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups animal_acclimatization->randomization habituation Habituation to Arena (10 min) randomization->habituation dosing Compound/Vehicle Dosing (t = -60 min) habituation->dosing scopolamine_dosing Scopolamine/Saline Dosing (t = -30 min) dosing->scopolamine_dosing training Training Phase (Two identical objects) scopolamine_dosing->training retention Retention Interval (1-4 hours) training->retention testing Testing Phase (Familiar + Novel object) retention->testing data_collection Data Collection (Exploration Times) testing->data_collection calculation Calculate Discrimination Index data_collection->calculation statistics Statistical Analysis (ANOVA) calculation->statistics interpretation Interpretation of Results statistics->interpretation

Caption: Workflow for the Novel Object Recognition (NOR) experiment.

Troubleshooting

Issue Possible Cause Solution
No scopolamine-induced deficit Scopolamine dose too low or inactive.Verify the activity of the scopolamine batch. Consider increasing the dose slightly (e.g., to 1.5 mg/kg).
High variability in data Inconsistent handling; environmental disturbances.Ensure consistent handling procedures. Conduct experiments in a quiet, dedicated room. Increase sample size.
Animals not exploring objects Neophobia; anxiety.Increase habituation time. Ensure the lighting in the arena is not too bright.
Compound insolubility Improper vehicle.Test different vehicle formulations (e.g., increase DMSO concentration, try cyclodextrin-based vehicles).

Safety Precautions

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling Diethyl[2-(piperidin-4-yloxy)ethyl]amine and scopolamine.

  • Handling: Diethylamine and piperidine derivatives can be corrosive and irritants.[5][6] Handle with care in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[7][8]

  • Scopolamine: Scopolamine is a potent anticholinergic agent. Handle with extreme care to avoid accidental exposure.

  • Waste Disposal: Dispose of all chemical waste and animal carcasses according to institutional guidelines and local regulations.

References

  • (2021). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. National Center for Biotechnology Information. [Link]

  • (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors - PubMed. National Center for Biotechnology Information. [Link]

  • (2025). Diethyl (2-(piperidin-4-yl)ethyl)phosphonate | C11H24NO3P | CID 85794827 - PubChem. National Center for Biotechnology Information. [Link]

  • (2018). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. Frontiers. [Link]

  • (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed. National Center for Biotechnology Information. [Link]

  • (2022). Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • (2001). Novel Partial Agonists for the Histamine H3 Receptor with High in Vitro and in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • (2006). Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed. National Center for Biotechnology Information. [Link]

  • (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed. National Center for Biotechnology Information. [Link]

  • (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - MDPI. MDPI. [Link]

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  • H3 receptor antagonist - Wikipedia. Wikipedia. [Link]

  • (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. MDPI. [Link]

  • (2018). Inducing Agents for Alzheimer's Disease in Animal Models - Xia & He Publishing Inc. Xia & He Publishing Inc.. [Link]

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Application

Application Note: Advanced C–N Cross-Coupling Strategies Utilizing Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) Primary Transformation: Palladium-Catalyzed Buchwald-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) Primary Transformation: Palladium-Catalyzed Buchwald-Hartwig Amination

Executive Summary & Rationale

In modern drug discovery, appending basic, water-solubilizing side chains to lipophilic core scaffolds is a critical strategy for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) is a highly privileged building block designed specifically for this purpose.

Structurally, it features a secondary amine (piperidine) engineered for selective C–N cross-coupling, connected via a flexible ether linkage to a tertiary amine (diethylamine). The tertiary amine acts as a basic center (pKa ~9.5), enabling salt formation (e.g., mesylate or hydrochloride salts) to drastically improve aqueous solubility, while the ether oxygen provides a hydrogen bond acceptor to interact with solvent-exposed regions of target proteins (such as kinase hinge regions).

This application note details the authoritative protocols for covalently attaching this building block to aryl and heteroaryl halides via Palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Insights: Overcoming Secondary Amine Challenges

While primary amines couple readily under standard conditions, secondary aliphatic amines like piperidines present distinct mechanistic challenges. The steric bulk of the piperidine ring can slow down the reductive elimination step of the catalytic cycle. More critically, the presence of β -hydrogens on the piperidine ring makes the intermediate susceptible to β -hydride elimination , leading to undesired imine byproducts and reduction of the aryl halide [1].

To counteract this, the choice of the phosphine ligand is paramount. Dialkylbiaryl phosphine ligands, specifically RuPhos and BrettPhos , are structurally tuned to accelerate reductive elimination. The electron-rich nature of the dicyclohexylphosphine moiety increases the electron density on the Palladium center, facilitating oxidative addition, while the bulky biaryl backbone forces the Palladium center into a geometry that strongly favors reductive elimination over the off-target β -hydride elimination pathway [2].

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation PdII_1->AmineCoord Base, Piperidine PdII_2 L-Pd(II)(Ar)(NR2) AmineCoord->PdII_2 - Base·HX RedElim Reductive Elimination (Product Release) PdII_2->RedElim Bulky Ligand Accelerates RedElim->Pd0 C-N Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig Amination highlighting the critical reductive elimination step.

Reaction Optimization Data

The coupling of Diethyl[2-(piperidin-4-yloxy)ethyl]amine requires careful pairing of the catalyst, ligand, and base. Strong bases like Sodium tert-butoxide (NaOtBu) are highly effective for unactivated aryl halides but can degrade base-sensitive heteroaryl cores. In such cases, weaker bases like Cesium Carbonate (Cs₂CO₃) or Sodium trimethylsilanolate (NaOTMS) are required to maintain catalytic turnover without substrate decomposition [3].

Table 1: Optimization Matrix for Coupling Diethyl[2-(piperidin-4-yloxy)ethyl]amine with 4-Bromopyridine

Precatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)Causality / Observation
Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.5)Toluene10045%Significant β -hydride elimination observed.
Pd₂(dba)₃ (2%)RuPhos (4%)NaOtBu (1.5)Toluene100>95%RuPhos effectively suppresses off-target pathways.
RuPhos Pd G3 (2%)None addedNaOtBu (1.5)Dioxane85>98%G3 precatalyst ensures rapid formation of active Pd(0).
RuPhos Pd G3 (2%)None addedCs₂CO₃ (2.0)Dioxane10088%Milder base requires higher temp; ideal for sensitive cores.

Experimental Methodology

Self-Validating Protocol: C–N Cross-Coupling

This protocol utilizes a Generation 3 (G3) Palladium precatalyst to ensure a 1:1 ratio of Palladium to ligand, preventing the formation of inactive PdL₂ species that often plague in situ catalyst generation.

Reagents:

  • Aryl or Heteroaryl Halide (1.0 mmol, 1.0 equiv)

  • Diethyl[2-(piperidin-4-yloxy)ethyl]amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Addition: Charge the tube with the Aryl Halide, RuPhos Pd G3, and NaOtBu. (Note: If the aryl halide is a liquid, add it in step 4).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with Argon three times to remove oxygen, which rapidly deactivates the Pd(0) intermediate.

  • Liquid Addition: Using a gas-tight syringe, add anhydrous 1,4-Dioxane followed by Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 85 °C for 4–12 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The disappearance of the aryl halide mass and the appearance of the product mass [M+H]⁺ indicates completion.

Downstream Processing: Acid-Base Extraction

The built-in tertiary amine of Diethyl[2-(piperidin-4-yloxy)ethyl]amine allows for a highly efficient, self-validating purification step. By manipulating the pH, the product can be selectively partitioned away from neutral organic impurities (unreacted aryl halide, phosphine ligands, and Pd byproducts).

Workup Start Crude Reaction Mixture (Product, Ar-X, Ligand, Base) Acid Add 1M HCl (aq) & EtOAc (pH ~ 2.0) Start->Acid Split1 Phase Separation Acid->Split1 Org1 Organic Phase (Ar-X, Ligand, Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Split1->Aq1 Keep Base Basify to pH 10 with 2M NaOH Extract with DCM Aq1->Base Split2 Phase Separation Base->Split2 Org2 Organic Phase (Pure Free-Base Product) Split2->Org2 Evaporate & Purify Aq2 Aqueous Phase (Inorganic Salts) Split2->Aq2 Discard

Figure 2: Logical workflow for the acid-base extraction of the tertiary amine-containing product.

Workup Procedure:

  • Cool the reaction to room temperature and dilute with 10 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and add 15 mL of 1M aqueous HCl. Shake vigorously.

  • Causality: The low pH protonates the diethylamine moiety (and potentially the newly formed aniline/piperidine nitrogen), rendering the product highly water-soluble.

  • Separate the layers. Discard the EtOAc layer, which contains the lipophilic RuPhos ligand and unreacted aryl halide.

  • Wash the aqueous layer once more with 10 mL of EtOAc to ensure complete removal of organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the pH reaches ~10.

  • Causality: The high pH neutralizes the amine, rendering the product lipophilic again. The aqueous layer will typically become cloudy as the free-base product crashes out.

  • Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often >90% pure prior to final silica gel or prep-HPLC purification.

References

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. Available at:[Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. Available at:[Link]

  • Bhaumik, A., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(6), 3354-3364. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Welcome to the technical support center for the synthesis of Diethyl[2-(piperidin-4-yloxy)ethyl]amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Diethyl[2-(piperidin-4-yloxy)ethyl]amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. The following information is based on established chemical principles and field-proven insights to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Diethyl[2-(piperidin-4-yloxy)ethyl]amine, and what are its key challenges?

The most prevalent and straightforward method for synthesizing Diethyl[2-(piperidin-4-yloxy)ethyl]amine is via a Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2] In this specific synthesis, the key steps are:

  • Deprotonation of a protected 4-hydroxypiperidine: A suitable N-protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) is treated with a strong base to form the corresponding alkoxide.

  • Nucleophilic attack: The resulting piperidin-4-oxide anion then acts as a nucleophile, attacking an electrophilic 2-chloro-N,N-diethylethanamine or a similar diethylaminoethyl halide.

  • Deprotection: The protecting group on the piperidine nitrogen is subsequently removed to yield the final product.

The primary challenges that can lead to low yields include:

  • Side reactions: The most significant side reaction is the E2 elimination of the alkylating agent, which is competitive with the desired SN2 substitution.[3]

  • Incomplete reaction: Insufficient reaction time, temperature, or improper stoichiometry can result in unreacted starting materials.[3]

  • Steric hindrance: The bulky nature of the piperidine ring and the diethylaminoethyl group can impede the SN2 reaction.[4][5]

  • Purification difficulties: Separating the desired product from unreacted starting materials and byproducts can be challenging.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Overall Reaction Yield

A low yield is the most frequently reported problem. Several factors can contribute to this, and a systematic approach to troubleshooting is essential.

Possible Cause 1.1: Inefficient Alkoxide Formation

  • Explanation: The Williamson ether synthesis relies on the formation of a potent nucleophile, the alkoxide of 4-hydroxypiperidine. Incomplete deprotonation of the hydroxyl group will result in a lower concentration of the active nucleophile, thereby slowing down the desired SN2 reaction and leading to a lower yield.[1][2]

  • Troubleshooting Steps:

    • Choice of Base: Ensure you are using a sufficiently strong, non-nucleophilic base to fully deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, and the gaseous hydrogen byproduct does not interfere with the reaction.[1]

    • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture will quench the strong base and the alkoxide, significantly reducing the yield. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion before adding the electrophile. This is typically done at 0 °C to room temperature.

Possible Cause 1.2: Competing E2 Elimination

  • Explanation: The alkoxide is not only a good nucleophile but also a strong base. This can lead to an E2 elimination reaction with the 2-chloro-N,N-diethylethanamine, forming N,N-diethylvinylamine and consuming your starting materials.[3] This is particularly problematic with secondary and tertiary alkyl halides, though it can still occur with primary halides under certain conditions.[3]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 elimination.[3] Start with a lower temperature (e.g., room temperature) and only gently heat if the reaction is too slow.

    • Choice of Leaving Group: While chlorides are common, using a better leaving group like a bromide or an iodide on the diethylaminoethyl moiety can sometimes accelerate the SN2 reaction, making it more competitive with elimination.

Possible Cause 1.3: Suboptimal Solvent Choice

  • Explanation: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are ideal as they can solvate the counter-ion of the alkoxide but do not solvate the nucleophile itself, leaving it "naked" and highly reactive.[3] Protic solvents like ethanol or water will solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[3]

  • Troubleshooting Steps:

    • Solvent Selection: Use a high-purity, anhydrous polar aprotic solvent. DMF is often a good choice for its high boiling point, allowing for a wider range of reaction temperatures.

    • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction, especially if there are solubility issues.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield check_alkoxide Check Alkoxide Formation start->check_alkoxide check_elimination Check for E2 Elimination start->check_elimination check_solvent Check Solvent Choice start->check_solvent check_conditions Check Reaction Conditions start->check_conditions base_strong Is the base strong enough? (e.g., NaH, KH) check_alkoxide->base_strong temp_low Is the reaction temp. low? check_elimination->temp_low polar_aprotic Is the solvent polar aprotic? (DMF, THF) check_solvent->polar_aprotic time_temp Are time and temperature sufficient? check_conditions->time_temp anhydrous Are conditions anhydrous? base_strong->anhydrous Yes solution_base Use a stronger, non-nucleophilic base base_strong->solution_base No solution_anhydrous Ensure anhydrous conditions anhydrous->solution_anhydrous No end Yield Improved anhydrous->end Yes leaving_group Consider a better leaving group (Br, I) temp_low->leaving_group Yes solution_temp Lower the reaction temperature temp_low->solution_temp No leaving_group->end solution_solvent Use a polar aprotic solvent polar_aprotic->solution_solvent No polar_aprotic->end Yes solution_conditions Increase reaction time or temperature cautiously time_temp->solution_conditions No time_temp->end Yes solution_base->end solution_anhydrous->end solution_temp->end solution_solvent->end solution_conditions->end

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Issue 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure Diethyl[2-(piperidin-4-yloxy)ethyl]amine can be challenging.

Possible Cause 2.1: Presence of Unreacted Starting Materials

  • Explanation: Incomplete reactions will leave unreacted N-protected 4-hydroxypiperidine and the diethylaminoethyl halide in the crude product mixture.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the diethylaminoethyl halide can be used to drive the reaction to completion, but be mindful that this can increase the likelihood of side reactions.

    • Work-up Procedure: A proper aqueous work-up is crucial. Quenching the reaction with water, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), can help remove some of the more polar impurities. Washing the organic layer with brine will help remove residual water.[3]

Possible Cause 2.2: Formation of N-Alkylated Byproducts

  • Explanation: If the piperidine nitrogen is not adequately protected, it can compete with the hydroxyl group as a nucleophile, leading to the formation of N-alkylated byproducts.

  • Troubleshooting Steps:

    • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for the piperidine nitrogen. It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).[6]

    • Complete Protection: Ensure the N-protection step is complete before proceeding with the ether synthesis. This can be verified by NMR or LC-MS.

Optimized Reaction Conditions Summary

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Potassium Hydride (KH)Strong, non-nucleophilic base for complete alkoxide formation.
Solvent Anhydrous DMF or THFPolar aprotic solvent to enhance nucleophilicity.
Temperature 25-60 °CA balance to ensure a reasonable reaction rate while minimizing E2 elimination.[3]
Protecting Group Boc (tert-butyloxycarbonyl)Stable under basic conditions, easily removed under acidic conditions.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and alkoxide by atmospheric moisture.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-4-(2-(diethylamino)ethoxy)piperidine

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • 2-Chloro-N,N-diethylethanamine hydrochloride

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), add N-Boc-4-hydroxypiperidine (1.0 eq) to a flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • In a separate flask, neutralize 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq) with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Add the free base of 2-chloro-N,N-diethylethanamine to the alkoxide solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-4-(2-(diethylamino)ethoxy)piperidine

Materials:

  • N-Boc-4-(2-(diethylamino)ethoxy)piperidine

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Sodium hydroxide solution (1 M)

  • Dichloromethane

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., dichloromethane or methanol).

  • Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt can be triturated with diethyl ether to yield a solid.

  • To obtain the free base, dissolve the salt in water, basify with 1 M sodium hydroxide solution to a pH > 12, and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

Reaction Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-piperidin-4-oxide N-Boc-piperidin-4-oxide (in situ) N-Boc-4-hydroxypiperidine->N-Boc-piperidin-4-oxide NaH, DMF N-Boc-protected_product N-Boc-4-(2-(diethylamino)ethoxy)piperidine N-Boc-piperidin-4-oxide->N-Boc-protected_product + Cl-CH2CH2-N(Et)2 Final_Product Diethyl[2-(piperidin-4-yloxy)ethyl]amine N-Boc-protected_product->Final_Product HCl/Dioxane

Caption: General synthetic pathway for Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

References

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. BenchChem Technical Support.
  • DTIC. (2025). Piperidine Synthesis.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • IRIS Unina. (n.d.). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI (Multidisciplinary Digital Publishing Institute).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Chalmers ODR. (2013). Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Chalmers University of Technology Open Digital Repository.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). [Improved synthesis process of diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate].
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Der Pharma Chemica.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl. Organic Syntheses.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • BenchChem. (2026). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem Technical Support.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • PMC. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps.
  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Long-Term Storage of Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) [1].

Because this molecule contains three distinct reactive functional groups—a secondary amine (piperidine ring), a tertiary amine (diethylamine), and an aliphatic ether linkage—it is highly susceptible to environmental degradation. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your assays.

Core Causality: Mechanisms of Degradation

To effectively store and handle this compound, one must understand the thermodynamic and kinetic vulnerabilities of its structure:

  • Amine Oxidation: The nitrogen atoms in both the piperidine and diethylamine moieties possess lone pairs of electrons that are highly reactive toward atmospheric oxygen. Exposure to ambient air, accelerated by UV light and heat, leads to the formation of polar N-oxides and imines [2].

  • Carbamate Formation (CO₂ Absorption): Secondary amines are potent nucleophiles. When exposed to ambient air, the piperidine ring rapidly reacts with atmospheric carbon dioxide (CO₂) via a zwitterion mechanism to form stable, often insoluble, carbamate salts[3, 4]. This drastically alters the compound's basicity, molecular weight, and solubility profile.

  • Ether Auto-oxidation: The aliphatic ether linkage is susceptible to free-radical auto-oxidation. Prolonged exposure to oxygen and light initiates hydrogen abstraction at the carbon adjacent to the ether oxygen, leading to the accumulation of hazardous hydroperoxides[5, 6].

  • Hygroscopicity: Like many low-molecular-weight amines, this compound readily absorbs atmospheric moisture, which can catalyze hydrolysis and cause severe inaccuracies during gravimetric weighing.

degradation_pathways Compound Diethyl[2-(piperidin-4-yloxy)ethyl]amine (Parent Molecule) Oxidation Oxidation (O2, Light, Heat) Compound->Oxidation Amine Moieties CO2 CO2 Absorption (Atmospheric Exposure) Compound->CO2 Secondary Amine Peroxide Radical Auto-oxidation (Light, O2) Compound->Peroxide Ether Linkage NOxide N-Oxides & Imines (Increased Polarity) Oxidation->NOxide Carbamate Carbamate Salts (Precipitation/Basicity Loss) CO2->Carbamate EtherPerox Ether Hydroperoxides (Explosion Hazard) Peroxide->EtherPerox

Diagram 1: Primary environmental degradation pathways of Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

Quantitative Stability Data

The following table summarizes the expected degradation rates of Diethyl[2-(piperidin-4-yloxy)ethyl]amine under various laboratory storage conditions. Note: Data is synthesized from generalized stability profiles of piperidine-ether derivatives.

Storage ConditionAtmosphereContainer TypeEst. Shelf Life (>98% Purity)Primary Degradant Observed
-20°C (Optimal) Argon / N₂Amber Glass (PTFE Cap)12 - 24 MonthsNone (Stable)
2-8°C (Fridge) Argon / N₂Amber Glass6 MonthsTrace N-oxides
20-25°C (Room Temp) Ambient AirClear Glass< 2 WeeksCarbamates, N-oxides
20-25°C (Room Temp) Ambient AirUncapped / Open< 48 HoursHeavy Carbamate precipitation

Troubleshooting Guide & FAQs

Q1: My stock solution has changed from a clear, colorless liquid to a yellow/brown viscous oil. What happened? A: This color shift is the hallmark of amine oxidation. The piperidine ring has reacted with atmospheric oxygen to form N-oxides and imines [2]. Action: Discard the highly oxidized batch. For future batches, ensure the headspace of the vial is purged with an inert gas (Argon or Nitrogen) prior to sealing.

Q2: I am seeing early-eluting impurity peaks on my reverse-phase HPLC (C18 column). Are these degradation products? A: Yes. N-oxides and carbamates are significantly more polar than the parent Diethyl[2-(piperidin-4-yloxy)ethyl]amine. In a standard reverse-phase HPLC setup, these polar degradants interact less with the hydrophobic stationary phase, causing them to elute earlier than the parent peak.

Q3: There is a white, crystalline precipitate forming inside the neat liquid sample. Is it crashing out of solution? A: Because the parent compound is a liquid, a white solid indicates a chemical transformation, not a simple precipitation. The secondary amine has absorbed ambient CO₂ to form an insoluble carbamate salt [3]. Action: Do not attempt to heat or dissolve the solid. The basicity and molarity of your sample are permanently altered.

Q4: How critical is the risk of peroxide formation in this specific molecule? A: While less volatile than diethyl ether, the aliphatic ether linkage in this molecule can still form shock-sensitive hydroperoxides over prolonged storage (especially if exposed to UV light) [5]. If a sample has been stored at room temperature in a clear vial for over 6 months, it must be tested for peroxides before any concentration or distillation steps [6].

Self-Validating Experimental Protocols (SOPs)

SOP 1: Long-Term Storage & Handling Workflow

To prevent oxidation, CO₂ absorption, and moisture ingress, follow this self-validating storage loop.

Step-by-Step Methodology:

  • Aliquot Generation: Upon receipt, immediately divide the bulk compound into single-use aliquots using amber glass vials. This prevents repeated freeze-thaw cycles and UV light exposure.

  • Inert Gas Purging: Insert a gentle stream of Argon or high-purity Nitrogen into the vial headspace for 10–15 seconds to displace ambient oxygen and CO₂.

  • Sealing: Cap immediately using PTFE-lined screw caps. Avoid rubber septa, which can degrade and leach plasticizers into amine-rich solutions.

  • Storage: Transfer sealed vials to a -20°C freezer.

  • Thawing (Critical Step): Before use, remove the vial from the freezer and place it in a desiccator to warm to room temperature. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the hygroscopic amine, ruining the sample.

storage_workflow Start Receipt of Compound Aliquot Aliquot into Amber Glass Vials (Protects from UV) Start->Aliquot Purge Purge with Argon/N2 (Displaces O2 & CO2) Aliquot->Purge Seal Seal with PTFE-Lined Caps (Prevents Moisture) Purge->Seal Store Store at -20°C (Slows Kinetics) Seal->Store Use Thaw to Room Temp in Desiccator (Prevents Condensation) Store->Use Use->Purge Return unused portion

Diagram 2: Standard Operating Procedure for the handling and long-term storage of sensitive amines.

SOP 2: Peroxide Testing

If the compound has been stored for >6 months or exposed to light, validate its safety before use.

Step-by-Step Methodology:

  • Preparation: Obtain commercially available starch-iodide test strips.

  • Sampling: In a fume hood, carefully open the vial. Dip the test strip directly into the liquid or apply one drop using a glass pipette.

  • Validation: Wait 15 seconds. If the strip turns blue/black, hydroperoxides are present (>10 ppm).

  • Remediation: If peroxides are detected, do NOT attempt to distill or concentrate the sample under vacuum, as this concentrates the shock-sensitive peroxides. The batch should be safely neutralized (e.g., washing with acidic ferrous sulfate solution) or disposed of according to EHS guidelines.

References

  • National Institutes of Health (PMC). "CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column". NIH.gov. URL:[Link]

  • RSC Publishing. "The application of amine-based materials for carbon capture and utilisation: an overarching view". Royal Society of Chemistry. URL:[Link]

  • Livingstone International. "SAFETY DATA SHEET - Saturated Aliphatic Ether". Livingstone.com.au. URL: [Link]

  • BASF / YMAWS. "Tetrahydrofuran (THF) Storage and Handling: Peroxide Formation". YMAWS.com. URL: [Link]

Troubleshooting

Technical Support Center: Handling &amp; Storage of Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Welcome to the Technical Support Center for Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1)[1]. As a highly specialized screening compound and synthetic building block, this molecule presents unique handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1)[1]. As a highly specialized screening compound and synthetic building block, this molecule presents unique handling challenges due to its bifunctional amine structure and aliphatic ether linkage.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we address the specific chemical causality behind compound degradation and provide field-proven, self-validating protocols to ensure absolute reproducibility in your drug development assays.

Material Properties & Quantitative Storage Parameters

To maintain the integrity of this compound, environmental variables must be strictly controlled. The table below summarizes the quantitative thresholds and physicochemical parameters required for optimal stability[1][2].

ParameterRecommended SpecificationCausality / Consequence of Deviation
Molecular Weight 200.32 g/mol Shifts indicate carbamate or N-oxide formation.
Long-Term Storage -20°CSuppresses thermal degradation and ether autoxidation.
Short-Term Storage 2°C to 8°CAcceptable for active daily use (< 1 week).
Atmosphere Argon (Preferred) or N₂Prevents CO₂ absorption and oxidative breakdown.
Light Exposure Amber Vial / DarkPrevents photolytic degradation of the tertiary amine.
Shelf Life (Unopened) 12 to 24 monthsDegradation accelerates exponentially once the seal is broken.
Solubility DCM, THF, DMSO, WaterHighly hygroscopic; aqueous solutions degrade rapidly.

Troubleshooting & Diagnostic Logic

When working with complex amines, visual and spectroscopic anomalies are the first indicators of compromised structural integrity. If you suspect your batch of Diethyl[2-(piperidin-4-yloxy)ethyl]amine has degraded, use the diagnostic logic tree below to identify the exact failure mechanism.

DiagnosticTree Obs Sample Quality Check Vis Visual Inspection Obs->Vis NMR 1H/13C NMR Analysis Obs->NMR Cloudy Turbidity / Precipitate Vis->Cloudy Clear Clear Liquid/Solid Vis->Clear Shift Downfield Shifts near N NMR->Shift Broad Broad Peak ~4-5 ppm NMR->Broad Carb Carbamate Formation (CO2 Exposure) Cloudy->Carb Secondary amine reaction Ox N-Oxide Formation (O2 Exposure) Shift->Ox Tertiary amine oxidation H2O Moisture Absorption (H2O Exposure) Broad->H2O Hygroscopic behavior

Diagnostic logic tree for identifying degradation pathways in bifunctional amines.

Frequently Asked Questions: Chemical Stability

Q: Why did my previously clear sample become cloudy or develop a white precipitate? A: This is the most common handling error and is caused by atmospheric carbon dioxide (CO₂) exposure. Diethyl[2-(piperidin-4-yloxy)ethyl]amine contains a secondary amine within its piperidine ring. Secondary amines react rapidly with CO₂ to form carbamic acid, which subsequently transfers a proton to a second amine molecule, precipitating as a highly stable, insoluble ammonium carbamate salt[3].

Q: Can I store this compound on the benchtop if it is tightly capped? A: Absolutely not. The molecule contains a tertiary diethylamine group that is highly susceptible to oxidative degradation, forming N-oxides when exposed to air and ambient light[4]. Furthermore, the aliphatic ether linkage can undergo radical autoxidation to form explosive peroxides over prolonged periods. It must be stored at -20°C under an inert atmosphere[2].

Q: Why is my assay concentration suddenly inconsistent? A: The compound is highly hygroscopic. Both the amine nitrogens and the ether oxygen readily form hydrogen bonds with atmospheric moisture. Water absorption alters the effective molarity of your stock solutions and acts as a catalyst for further oxidative pathways.

Experimental Protocols: Safe Handling & Preparation

To maintain scientific integrity, your handling procedures must be treated as a self-validating system. The following methodology ensures the compound remains pristine from the freezer to your biological or synthetic assay.

HandlingWorkflow Start 1. Vial Removal (From -20°C Storage) Equilibrate 2. Temperature Equilibration (Desiccator, 30-60 mins) Start->Equilibrate Prevent condensation Inert 3. Inert Atmosphere Transfer (Argon/N2 Glovebox) Equilibrate->Inert Avoid CO2/H2O exposure Solvent 4. Dissolution (Anhydrous, Degassed Solvent) Inert->Solvent Maintain inert blanket Seal 5. Aliquot & Seal (Flush Headspace) Solvent->Seal Prevent repeated freeze-thaw

Workflow for the anaerobic aliquoting and storage of amine-sensitive screening compounds.

Protocol: Step-by-Step Preparation of Degassed Stock Solutions

Step 1: Thermal Equilibration Remove the sealed amber vial from the -20°C freezer and immediately place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 30 to 60 minutes. Causality: Opening a cold vial causes ambient atmospheric moisture to instantly condense on the hygroscopic compound, irreversibly altering its molar mass and triggering degradation.

Step 2: Inert Environment Transfer Transfer the equilibrated vial to a glovebox or a Schlenk line equipped with dry Argon. Causality: Argon is preferred over Nitrogen because it is heavier than air, providing a superior protective blanket over the compound to prevent CO₂-induced carbamate formation[3].

Step 3: Solvent Degassing Use only anhydrous solvents (e.g., DCM, THF, or DMSO) that have been sparged with inert gas for at least 30 minutes. This removes dissolved oxygen and CO₂, which would otherwise react with the tertiary and secondary amines, respectively.

Step 4: Dissolution & Aliquoting Dissolve the compound to your desired master stock concentration. Immediately divide this into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated opening of a master vial exponentially increase the risk of N-oxide formation and hydrolytic breakdown[2][4].

Step 5: System Validation (Integrity Verification) Before utilizing an older stock solution for critical high-throughput screening, you must validate its integrity. Run a quick ¹H-NMR and ¹³C-NMR. Validation Check: Ensure there are no broad downfield shifts in the ¹H-NMR (which indicate N-oxide formation) and verify the absence of a distinct carbonyl peak at ~160 ppm in the ¹³C-NMR, which would confirm carbamate contamination[3].

Safety & Environmental Controls

Q: What are the specific physiological hazards associated with handling this molecule? A: Like most concentrated aliphatic amines, Diethyl[2-(piperidin-4-yloxy)ethyl]amine is highly basic and corrosive. It can cause severe skin burns and irreversible eye damage[5]. The saponification of fats by alkaline corrosives allows deep tissue penetration; therefore, tissue damage continues even after the initial chemical exposure is removed[4].

Q: What PPE is strictly required? A: You must wear chemical-resistant gloves (e.g., nitrile, tested to EN 374 standards with a breakthrough time >240 minutes), a fully buttoned lab coat, and tightly fitting chemical safety goggles[4]. Never wear contact lenses when handling this compound, as soft lenses can absorb and concentrate volatile amine vapors directly against the cornea[4].

Q: How should I respond to a benchtop spill? A: Do not use water initially, as this can spread the corrosive material. Contain the spill with dry sand, limestone powder, or a non-combustible absorbent[5]. Once absorbed, place the material in a highly visible, labeled chemical waste container and dispose of it in accordance with local environmental regulations regarding toxic aquatic pollutants[5].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperidine Derivatives in Drug Design: Profiling Diethyl[2-(piperidin-4-yloxy)ethyl]amine Against Key Pharmacological Classes

Introduction: The Enduring Primacy of the Piperidine Scaffold In the landscape of medicinal chemistry, few structural motifs are as ubiquitous and functionally versatile as the piperidine ring. This six-membered nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Primacy of the Piperidine Scaffold

In the landscape of medicinal chemistry, few structural motifs are as ubiquitous and functionally versatile as the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved pharmaceuticals targeting conditions from central nervous system (CNS) disorders to cancer and infectious diseases.[1] The piperidine framework offers a unique combination of properties that make it exceptionally valuable for drug design. Its saturated, non-aromatic nature allows for a three-dimensional conformation (typically a stable chair form) that can precisely orient substituents to fit into the binding pockets of biological targets. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, facilitating critical interactions with receptors and improving pharmacokinetic properties like aqueous solubility and membrane transport.[1]

This guide provides an in-depth comparison of several classes of piperidine derivatives, centered around the structural motif of Diethyl[2-(piperidin-4-yloxy)ethyl]amine. While specific experimental data for this exact molecule is not extensively published, its structure is highly representative of potent ligands for key therapeutic targets. We will deconstruct its probable biological profile based on established structure-activity relationships (SAR) and compare its design principles against other prominent piperidine-based pharmacophores, including sigma (σ) receptor ligands and acetylcholinesterase (AChE) inhibitors. Through this analysis, we will illuminate how subtle modifications to the piperidine core—the nature and position of its substituents, the type of linker, and the terminal functional groups—can profoundly redirect a molecule's therapeutic action.

Focus Compound Analysis: Diethyl[2-(piperidin-4-yloxy)ethyl]amine

The structure of Diethyl[2-(piperidin-4-yloxy)ethyl]amine, characterized by a 4-substituted piperidine ring linked via an ether to a diethylaminoethyl side chain, is a classic pharmacophore for G-protein coupled receptors (GPCRs), particularly the histamine H3 receptor (H3R).[2][3] H3Rs are inhibitory autoreceptors found predominantly in the CNS that modulate the release of histamine and other neurotransmitters.[4] Antagonists or inverse agonists of the H3R are of significant therapeutic interest for treating cognitive disorders, narcolepsy, and other neurological conditions.[4][5]

The key structural components of Diethyl[2-(piperidin-4-yloxy)ethyl]amine each play a crucial role:

  • Basic Amine (Diethylamine): The terminal tertiary amine is essential for interacting with a conserved aspartate residue in the transmembrane domain of the H3 receptor. Its pKa is critical for ensuring it is protonated at physiological pH.

  • Flexible Alkoxyethyl Linker: The ether-containing chain provides the optimal length and flexibility to span the distance between the amine binding site and other regions of the receptor.

  • Piperidine Core: The piperidine ring acts as a central scaffold, orienting the side chain and often interacting with a hydrophobic pocket within the receptor. The nitrogen within the piperidine ring itself can also be a site for further modification to fine-tune properties.

A general synthetic approach to this class of molecules is outlined below.

Diagram: General Synthetic Workflow

G A 1-Boc-4-hydroxypiperidine C Williamson Ether Synthesis (e.g., NaH, DMF) A->C B 2-Chloro-N,N-diethylethanamine B->C D Protected Intermediate C->D Forms C-O bond E Deprotection (e.g., TFA, DCM) D->E Removes Boc group F Diethyl[2-(piperidin-4-yloxy)ethyl]amine E->F

Caption: Synthetic workflow for 4-alkoxyethylpiperidine derivatives.

Comparative Analysis with Other Piperidine Derivatives

To understand the unique place of the 4-alkoxyethylpiperidine scaffold, we will compare it against two other major classes of piperidine-based drugs that feature distinct structural designs and target different biological systems.

Sigma (σ) Receptor Ligands: The 4-(2-Aminoethyl)piperidine Scaffold

Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.[6] A prominent class of σ1 ligands features a 4-(2-aminoethyl)piperidine scaffold.[7]

  • Structural Difference: Unlike our focus compound, these ligands connect the side chain to the piperidine C4 position via a direct carbon-carbon bond, lacking the flexible ether linkage. The substituent on the piperidine nitrogen (e.g., methyl, ethyl, or benzyl) is also a critical determinant of affinity and selectivity.[7]

  • SAR Insights: Studies have shown that a small N-substituent, like a methyl group, can result in high σ1 receptor affinity, whereas a simple N-H or a larger ethyl group can significantly reduce it.[7] This highlights the sensitivity of the σ1 receptor's lipophilic binding pocket to the steric and electronic properties of the group on the piperidine nitrogen. This contrasts with H3R ligands, where the focus is more on the terminal amine and linker length.

  • Mechanism of Action: These ligands modulate σ1 receptor activity, influencing calcium signaling and ion channel function. Molecular dynamics simulations suggest that the piperidine N-substituent interacts with a lipophilic pocket formed by residues like Leu105 and Leu182.[7]

Acetylcholinesterase (AChE) Inhibitors: The Benzylpiperidine Scaffold

Acetylcholinesterase inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[8][9] The blockbuster drug Donepezil features a 1-benzyl-4-piperidylmethyl moiety linked to a dimethoxyindanone group.[10]

  • Structural Difference: This class is characterized by a more rigid structure. The piperidine nitrogen is part of a larger, often aromatic, system (N-benzyl), and the C4 position is typically linked to another bulky group.

  • SAR Insights: The N-benzylpiperidine moiety in Donepezil is crucial for its mechanism. The piperidine nitrogen interacts with the peripheral anionic site (PAS) of the AChE enzyme, while the benzyl group engages in π-π stacking interactions. The linker and the indanone moiety span the active site gorge to interact with the catalytic anionic site (CAS).[11] This dual-site binding is a hallmark of potent AChE inhibitors.

  • Mechanism of Action: These compounds reversibly inhibit the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine and thereby boosting cholinergic neurotransmission.[10] The design philosophy is to create a molecule that "bridges" two key domains within the enzyme's active site.

Diagram: Comparative Piperidine Scaffolds

G cluster_0 H3R Antagonist Motif cluster_1 σ1 Receptor Ligand Motif cluster_2 AChE Inhibitor Motif (Donepezil-like) a Diethyl[2-(piperidin-4-yloxy)ethyl]amine Piperidine Core Ether Linker Basic Amine b 4-(2-Aminoethyl)piperidine N-Substituted Piperidine Alkyl Linker Basic Amine c N-Benzylpiperidine N-Benzylpiperidine Linker Bulky Aromatic System

Caption: Comparison of key piperidine derivative structural motifs.

Data Presentation: Comparative Pharmacological Properties

The following table summarizes the key properties and experimental data for representative compounds from each class.

FeatureDiethyl[2-(piperidin-4-yloxy)ethyl]amine Class4-(2-Aminoethyl)piperidine ClassN-Benzylpiperidine Class (AChE)
Primary Target Histamine H3 Receptor (H3R)[3][5]Sigma-1 Receptor (σ1R)[7]Acetylcholinesterase (AChE)[10]
Representative Cmpd. BF2.649 (structural analog)[5]1-Methyl-4-(2-aminoethyl)piperidine derivative[7]Donepezil[10]
Mechanism GPCR Inverse Agonist/Antagonist[5]Intracellular Chaperone Modulation[6]Enzyme Inhibition[10]
Reported Potency Ki = 0.16 nM (hH3R)[5]Ki = 7.9 nM (σ1R)[7]IC50 = 5.7 nM (AChE)[10]
Key SAR Feature Flexible linker length and terminal basic amine[2]N-substituent on piperidine ring[7]Dual-site binding of PAS and CAS[11]

Experimental Protocols

The validation of novel piperidine derivatives relies on a suite of standardized in vitro and in vivo assays. The choice of assay is dictated by the biological target.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol provides a universal framework for determining the binding affinity of a test compound for its target receptor (e.g., H3R, σ1R). The principle is competitive displacement of a known radiolabeled ligand.[10]

Causality: This assay directly measures the interaction between a compound and its receptor. The calculated inhibition constant (Ki) is a fundamental measure of potency, allowing for direct comparison of different molecules. A lower Ki value indicates higher binding affinity.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., guinea pig brain for σ receptors).[12]

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0 for σ receptors).[6]

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer.

    • 50 µL of the radioligand at a fixed concentration (e.g., 2 nM -pentazocine for σ1R).[6]

    • 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 200 µL of the membrane preparation.

    • For non-specific binding (NSB) wells, add a high concentration of an unlabeled ligand (e.g., 10 µM (+)-pentazocine).[6]

  • Incubation: Incubate the plate at a specified temperature for a set time to reach equilibrium (e.g., 120 min at 37°C for σ1R).[6]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE inhibitory activity.[10]

Causality: The assay quantifies the enzymatic activity of AChE. An effective inhibitor will reduce the rate of the enzymatic reaction, which is measured by a change in absorbance. The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • AChE enzyme solution.

    • DTNB (Ellman's reagent) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • Test compound solutions at various concentrations.

  • Assay Setup (96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution.

  • Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution.[10]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader, taking readings every minute for 5-10 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition: % Inhibition = [1 - (V_sample / V_control)] x 100 .

    • Plot % Inhibition vs. log concentration of the test compound to determine the IC50 value.

Diagram: Radioligand Binding Assay Workflow

G A Prepare Reagents (Membranes, Buffer, Ligands) B Plate Setup (Total, NSB, Test Cmpd.) A->B C Incubate to Equilibrium B->C D Filter & Wash (Separate Bound/Free) C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The piperidine scaffold is a testament to the power of a privileged structure in drug discovery. As we have seen through the comparative analysis of Diethyl[2-(piperidin-4-yloxy)ethyl]amine and other derivatives, its true strength lies in its adaptability. By strategically modifying the substituents on the ring nitrogen and at the C4 position, and by varying the nature of the linking moieties, medicinal chemists can precisely tune the pharmacological profile of a molecule to engage with vastly different biological targets. The flexible, ether-linked side chain of the H3R antagonist class is designed for optimal interaction with a GPCR binding pocket. In contrast, the more constrained N-benzylpiperidine core of an AChE inhibitor is engineered to bridge distinct domains within an enzyme's active site, while the simple N-alkyl substitution on a σ1 ligand is fine-tuned to fit into a specific lipophilic pocket. Understanding these distinct design principles and validating them with robust experimental protocols is fundamental to the continued success of piperidine-based drug development.

References

  • Schmidt, B., & Weizel, L. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

  • Fracchia, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Frolov, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • George, J., & Singh, M. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. [Link]

  • Kuder, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Sestak, V., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • PubChem. Diethyl (2-(piperidin-4-yl)ethyl)phosphonate. National Center for Biotechnology Information. [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]

  • Wieprzych, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • ResearchGate. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • European Patent Office. (2006). PIPERIDINE DERIVATIVES USEFUL AS HISTAMINE H3 ANTAGONISTS.
  • Kadyrova, Z., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. [Link]

  • Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Omega. [Link]

  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. [Link]

  • Wieprzych, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed. [Link]

  • Kuder, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • DUT Open Scholar. (2013). Pharmacological screening of synthetic piperidine derivatives. Durban University of Technology. [Link]

  • John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear Medicine and Biology. [Link]

  • Faghih, H., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences. [Link]

  • Sztanke, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • El-Boghdadly, K., & Pawa, A. (2020). Pharmacokinetics and Pharmacodynamics of Local Anesthetics. IntechOpen. [Link]

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Wikipedia. H3 receptor antagonist. Wikipedia. [Link]

Sources

Comparative

Validating the Purity of Diethyl[2-(piperidin-4-yloxy)ethyl]amine: A Comparative Guide to Mass Spectrometry Workflows

The Analytical Challenge: Physicochemical Profiling Validating the purity of highly polar, multi-basic compounds is a notorious bottleneck in pharmaceutical development. Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 100...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Physicochemical Profiling

Validating the purity of highly polar, multi-basic compounds is a notorious bottleneck in pharmaceutical development. Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1; Formula: C₁₁H₂₄N₂O; MW: 200.32 g/mol ) perfectly illustrates this challenge[1].

Structurally, this molecule features a secondary amine (within the piperidine ring) and a tertiary amine (the diethylamine group), bridged by an ether linkage. As an analytical scientist, analyzing this structure dictates three immediate causal realities:

  • Absence of a Chromophore: The molecule lacks conjugated π -systems or aromatic rings. Traditional Liquid Chromatography-Ultraviolet (LC-UV) detection will be practically blind to it at trace impurity levels.

  • High Polarity & Basicity: The dual amine groups result in high pKa​ values. On standard acidic reversed-phase columns, these amines will remain protonated, leading to severe peak tailing due to secondary interactions with residual silanols.

  • Thermal Instability & Non-Volatility: Without derivatization, these polar amines resist volatilization, leading to poor peak shape and thermal degradation in Gas Chromatography (GC)[2][3].

To achieve regulatory-grade purity validation, we must abandon legacy UV methods and leverage Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) .

Objective Method Comparison: Why LC-HRMS Wins

When selecting a validation method, analytical professionals typically weigh LC-HRMS against GC-MS and traditional LC-UV. As established in recent cross-validation literature for amine analysis, LC-MS is vastly superior for non-volatile, thermally labile, and highly polar compounds[2][4].

The table below summarizes the quantitative and operational performance of these techniques specifically for Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

Validation ParameterLC-ESI-HRMS (Recommended)GC-EI-MS (Alternative)LC-UV (Legacy/Traditional)
Sample Preparation Direct injection (Dilute & Shoot)Derivatization required (e.g., Dansyl chloride)Direct injection
Specificity Excellent (Exact mass < 3 ppm)Good (Requires spectral library match)Poor (No UV absorbance > 210 nm)
Sensitivity (LOD) < 1 ng/mL ~ 25 ng/mL (post-derivatization)> 500 ng/mL
Linearity ( R2 ) > 0.995 > 0.990N/A (Non-linear response)
Recovery / Accuracy 98% - 102% 80% - 115% (Derivatization loss)Unreliable
Causal Advantage Soft ionization preserves the [M+H]+ ion; no thermal degradation.High resolution but requires labor-intensive volatility enhancement[5].Inadequate for trace impurity profiling.

Mechanistic Insight: ESI-MS/MS Fragmentation Pathway

To establish a highly specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method, we must understand how Diethyl[2-(piperidin-4-yloxy)ethyl]amine behaves in the collision cell.

Under positive ESI conditions, the basic nitrogens readily accept a proton to form the intact precursor ion [M+H]+ at an exact mass of m/z 201.1961 . Upon collision-induced dissociation (CID), the molecule fragments predictably based on its weakest bonds—primarily the carbon-nitrogen and carbon-oxygen (ether) linkages.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 201.1961 Frag1 Loss of Diethylamine m/z 128.1072 Precursor->Frag1 - C4H11N (Neutral Loss) Frag2 Loss of Piperidine m/z 116.1072 Precursor->Frag2 - C5H11N (Neutral Loss) Frag3 Piperidinium Ion m/z 84.0811 Frag1->Frag3 Cleavage of Ether Bond

Proposed MS/MS fragmentation pathway of Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

Experimental Workflow: A Self-Validating System

To comply with the updated ICH Q2(R2) guidelines for analytical procedure validation[6][7][8], the following step-by-step LC-HRMS protocol is designed as a self-validating system. By incorporating a structurally similar stable-isotope-labeled internal standard (SIL-IS), any matrix effects or ionization suppression in the ESI source are instantly normalized, ensuring absolute trustworthiness of the data.

Phase 1: High-pH Chromatographic Resolution

Causality: Because the analyte contains two highly basic amines ( pKa​ ~10-11), traditional acidic mobile phases will leave them fully ionized, causing severe secondary interactions with the column stationary phase. We use a high-pH mobile phase to neutralize the amines, driving them into the hydrophobic stationary phase for sharp, symmetrical peaks.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm (resistant to high pH dissolution).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Phase 2: HRMS Acquisition Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C (ensures complete droplet evaporation for the highly aqueous early gradient).

  • Resolution: 70,000 FWHM at m/z 200.

  • Mass Extraction Window: 201.1961 Da ± 3 ppm.

Phase 3: Executing ICH Q2(R2) Validation

The ICH Q2(R2) framework explicitly states that for mass spectrometry, specificity can be ensured by the resolution of isotopes and exact mass technical parameters[6][9].

Validation_Workflow SST System Suitability (IS Response ±15%) Spec Specificity (Mass Error < 3ppm) SST->Spec Lin Linearity & Range (R² > 0.995) Spec->Lin Acc Accuracy (Spike Rec. 98-102%) Lin->Acc Prec Precision (Repeatability < 2%) Acc->Prec

ICH Q2(R2) sequential validation lifecycle for HRMS purity methods.

Step-by-Step Validation Execution:

  • System Suitability Testing (SST): Inject the SIL-IS blank matrix. The system is validated for the run only if the IS peak area variance is < 15% across all injections.

  • Specificity: Extract the chromatogram at m/z 201.1961. Confirm that no matrix peaks elute at the retention time of Diethyl[2-(piperidin-4-yloxy)ethyl]amine with a signal-to-noise (S/N) ratio > 3.

  • Linearity: Prepare a 7-point calibration curve from 0.1 ng/mL to 100 ng/mL. Plot the peak area ratio (Analyte/IS) against concentration. Ensure R2>0.995 .

  • Accuracy (Spike Recovery): Spike known concentrations of the reference standard into a blank matrix at 50%, 100%, and 150% of the target specification limit. Calculate the recovered concentration using the linear regression equation.

  • Precision: Perform 6 replicate injections of the 100% specification level. The Relative Standard Deviation (RSD) of the calculated concentrations must be ≤2.0% .

By adhering to this high-pH LC-HRMS methodology, laboratories can bypass the severe limitations of GC-MS derivatization and LC-UV invisibility, ensuring robust, regulatory-compliant purity validation for complex basic amines.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) / U.S. Food and Drug Administration (FDA) URL:[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: Emery Pharma URL:[Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines: Validation and Application Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Diethyl[2-(piperidin-4-yloxy)ethyl]amine Structural Analogs

Executive Summary The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2] This guide provides a deep, technical comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2] This guide provides a deep, technical comparison of the potential efficacy of structural analogs based on the core structure, Diethyl[2-(piperidin-4-yloxy)ethyl]amine. While this specific compound is not extensively documented, its constituent parts—a tertiary amine, an ether-linked piperidine—are characteristic of potent ligands for G-Protein Coupled Receptors (GPCRs), particularly within the dopamine and histamine receptor families.[3][4][5]

This document explores the structure-activity relationships (SAR) of this chemical class, provides validated experimental protocols for assessing efficacy, and presents a framework for rational drug design. The insights are tailored for researchers, scientists, and drug development professionals seeking to explore and optimize this valuable pharmacophore.

The Piperidin-4-yloxy Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring is a saturated heterocycle that offers a unique combination of properties, making it a highly valued component in drug design.[1][6] Its three-dimensional chair and boat conformations allow for the precise spatial orientation of substituents, which is critical for optimizing interactions with complex biological targets like GPCRs.[6] Furthermore, the basic nitrogen atom can be protonated at physiological pH, enhancing solubility and enabling key ionic interactions within receptor binding pockets.

The specific piperidin-4-yloxy arrangement, linked via an ether to a flexible ethylamine side chain, is a recurring motif in compounds targeting the central nervous system (CNS). This scaffold has been successfully employed to develop antagonists for dopamine D2-like receptors (D2, D3, D4) and histamine H1/H3 receptors, among others.[3][7][8][9] The strategic modification of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy and Structure-Activity Relationship (SAR)

To understand the potential of this scaffold, we will analyze the reference compound, Diethyl[2-(piperidin-4-yloxy)ethyl]amine (Analog A) , and explore how specific structural modifications can modulate its biological activity. For the purpose of this guide, we will focus on the Dopamine D2 receptor, a primary target for antipsychotic drugs, as a representative case study.[3][7]

Points of Structural Modification

We can dissect the molecule into three key regions for modification: the terminal amine, the piperidine ring, and the linker. Understanding how changes in these areas affect receptor affinity and selectivity is the essence of SAR.

Caption: A tiered experimental workflow for analog screening.

Protocol 1: D₂ Receptor Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor. [10] Objective: To determine the IC₅₀ and calculate the Kᵢ of test analogs for the human Dopamine D₂ receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human D₂ receptor. [10]* Radioligand: [³H]-Spiperone or [³H]-Raclopride (typically used at a concentration near its Kₔ value). [10][11]* Non-specific Agent: (+)-Butaclamol (10 µM) or Haloperidol (10 µM) to define non-specific binding. [10][11]* Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4. [10]* Apparatus: 96-well plates, cell harvester, glass fiber filters (GF/C, pre-soaked in polyethyleneimine), liquid scintillation counter. [10][12] Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate. Designate triplicate wells for Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition:

    • To all wells, add 150 µL of the D₂ receptor membrane preparation (typically 5-20 µg protein/well). [12] * To NSB wells, add 50 µL of 10 µM (+)-Butaclamol.

    • To Test Compound wells, add 50 µL of the analog at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

    • To Total Binding and remaining wells, add 50 µL of assay buffer.

  • Initiate Binding: Add 50 µL of [³H]-Spiperone (e.g., at a final concentration of 0.5 nM) to all wells. The final assay volume is 250 µL. [10][12]4. Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium. [12][13]5. Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/C filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). [12]This step is critical as it separates the bound radioligand (on the filter) from the unbound (which passes through).

  • Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter. [14]7. Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding). [11] * Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [11]

Protocol 2: D₂ Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional consequence of receptor binding. Since the D₂ receptor is coupled to the Gαᵢ protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). [3] Objective: To determine if analogs act as antagonists by measuring their ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: HEK293 or CHO cells expressing the human D₂ receptor.

  • GPCR Agonist: Quinpirole or Dopamine.

  • cAMP Induction Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

  • cAMP Detection Kit: A commercial kit based on HTRF, BRET, or ELISA. [15][16] Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96-well or 384-well plates and grow to near confluence.

  • Compound Pre-incubation: Wash cells with assay buffer. Add the test analogs (at various concentrations) to the appropriate wells and incubate for 15-30 minutes. This allows the antagonist to occupy the receptors.

  • Agonist Challenge: Add a fixed concentration of the D₂ agonist (e.g., Quinpirole at its EC₈₀ concentration) in the presence of Forskolin to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at 37°C to allow for receptor signaling and modulation of cAMP levels.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the cAMP level with Forskolin alone as 100% and the level with Forskolin + Quinpirole as 0%.

    • Plot the normalized response against the log concentration of the test analog.

    • Fit the curve to determine the IC₅₀ for the antagonist activity. This value represents the concentration of the analog that restores the cAMP signal to 50% of the maximum.

dopamine Dopamine (Agonist) receptor D₂ Receptor dopamine->receptor Activates antagonist Analog (Antagonist) antagonist->receptor Blocks gi Gαᵢ/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac

Caption: Signaling pathway of the D₂ receptor antagonist functional assay.

Conclusion and Future Directions

The Diethyl[2-(piperidin-4-yloxy)ethyl]amine scaffold represents a promising starting point for the development of novel GPCR ligands. Through systematic structural modification at the terminal amine and piperidine nitrogen, it is possible to dramatically enhance potency and selectivity, as demonstrated by the hypothetical SAR analysis. Analog C, featuring an N-benzoyl substitution, exemplifies a successful optimization strategy, transforming a modest lead into a potent and selective D₂/D₃ receptor antagonist.

The experimental protocols provided herein offer a robust, self-validating framework for screening and characterizing new chemical entities based on this scaffold. Future work should focus on synthesizing these and other rationally designed analogs and evaluating them through this experimental workflow. Further optimization should also consider pharmacokinetic properties (ADME) to develop candidates with therapeutic potential for CNS disorders.

References

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. (No Date). Available at: [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC. (No Date). Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (No Date). Available at: [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast. (2026). Bio-protocol. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (No Date). Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (2016). Available at: [Link]

  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC. (2023). Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (No Date). RSC. Available at: [Link]

  • Experimental methods for detecting physical interactions between GPCR... - ResearchGate. (No Date). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025). Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024). Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (No Date). Available at: [Link]

  • Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole ... - PubMed. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. (2018). Archives of Pharmacal Research. Available at: [Link]

  • Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives - PubMed. (2004). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • (PDF) Structure-Activity Relationship of 3- And - Amanote Research. (No Date). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Available at: [Link]

  • Piperidin-4-Ylidene Substituted Tricyclic Compounds - ResearchGate. (No Date). Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (No Date). ChemMedChem. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. (No Date). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Optimization of a Novel D 2 Dopamine Receptor Antagonist Scaffold Reveals Exceptionally Selective and Potent Lead Molecules | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (No Date). MDPI. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. (No Date). ChemMedChem. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. (2013). Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Diethyl[2-(piperidin-4-yloxy)ethyl]amine - PubChemLite. (No Date). Available at: [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands - UNICAM. (2021). Available at: [Link]

  • 1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine - PubChemLite. (No Date). Available at: [Link]

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds - ChemRxiv. (No Date). Available at: [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed. (2000). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - MDPI. (2013). Available at: [Link]

  • Diethyl (2-(piperidin-4-yl)ethyl)phosphonate | C11H24NO3P | CID 85794827 - PubChem. (No Date). Available at: [Link]

  • (PDF) Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - ResearchGate. (2025). Available at: [Link]

  • WO2008075993A1 - The use of diethylamine as analgesic in pharmaceutical preparations - Google Patents. (2008).
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. (No Date). Available at: [Link]

  • DIETHYLAMINE - Ataman Kimya. (No Date). Available at: [Link]

Sources

Comparative

Benchmarking Synthesis Strategies for Diethyl[2-(piperidin-4-yloxy)ethyl]amine: A Comparative Guide

As a Senior Application Scientist in early-phase drug discovery and process chemistry, I frequently evaluate the scalability and efficiency of synthesizing critical building blocks. Diethyl[2-(piperidin-4-yloxy)ethyl]ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery and process chemistry, I frequently evaluate the scalability and efficiency of synthesizing critical building blocks. Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) is a highly versatile 4-alkoxypiperidine pharmacophore. The 4-alkoxypiperidine motif is structurally pivotal in modern medicinal chemistry, notably in the design of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors [1] and various CNS-active agents.

This guide objectively benchmarks three distinct synthetic routes for this molecule, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity across lab and pilot scales.

The Baseline Standard: Williamson Ether Synthesis

The Williamson ether synthesis remains the most common laboratory-scale approach for synthesizing 4-alkoxypiperidines [2]. It relies on the deprotonation of N-Boc-piperidin-4-ol using a strong base, followed by nucleophilic substitution with an alkyl halide.

Causality & Mechanistic Insights

We utilize Sodium Hydride (NaH) as the base and N,N-Dimethylformamide (DMF) as the polar aprotic solvent. The hydrochloride salt of 2-chloro-N,N-diethylethanamine is typically used due to its stability; therefore, an excess of NaH (at least 2.5 equivalents total) is required to first neutralize the hydrochloride salt and subsequently deprotonate the piperidinol. Adding the alkyl chloride slowly at low temperatures is critical to prevent the base-catalyzed elimination of 2-chloro-N,N-diethylethanamine into the unwanted N,N-diethylvinylamine byproduct.

Self-Validating Protocol
  • Alkoxide Formation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere. Dropwise, add a solution of N-Boc-piperidin-4-ol (1.0 eq) in DMF.

    • Self-Validation: Monitor hydrogen gas evolution. Stir for 30 minutes until bubbling ceases, confirming complete alkoxide formation.

  • Alkylation: Slowly add 2-chloro-N,N-diethylethanamine hydrochloride (1.2 eq) in small portions.

    • Self-Validation: Monitor the internal temperature; keep it strictly below 10 °C to prevent thermal degradation of the alkylating agent.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours.

    • Self-Validation: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The disappearance of the N-Boc-piperidin-4-ol spot indicates completion.

  • Quench & Extraction: Cool to 0 °C and carefully quench with ice water to destroy unreacted NaH. Extract with Ethyl Acetate (EtOAc). Wash the organic layer 5 times with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the intermediate in DCM and add 20% Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 12. Extract with DCM and concentrate to yield the target free base.

The Scalable Alternative: Phase-Transfer Catalysis (PTC)

For pilot-scale synthesis (>100g), the Williamson method's reliance on hazardous NaH and high-boiling DMF becomes a safety and environmental liability. Phase-Transfer Catalysis (PTC) offers a robust, biphasic alternative.

Causality & Mechanistic Insights

This method utilizes a biphasic system of 50% aqueous NaOH and Toluene. Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate the alcohol. This eliminates the need for strictly anhydrous conditions and allows for the easy recovery of the toluene solvent, drastically improving the Environmental Factor (E-Factor).

Self-Validating Protocol
  • Biphasic Setup: Dissolve N-Boc-piperidin-4-ol (1.0 eq) and TBAB (0.1 eq) in Toluene. Add an equal volume of 50% aqueous NaOH solution.

  • Alkylation: Add 2-chloro-N,N-diethylethanamine hydrochloride (1.5 eq) directly to the mixture.

  • Vigorous Reaction: Heat the biphasic mixture to 80 °C for 16 hours with vigorous mechanical stirring (>500 rpm).

    • Self-Validation: The phases must remain highly emulsified during stirring. Stop stirring momentarily to ensure distinct phase separation occurs within 2 minutes. Monitor the organic layer via GC-MS or LC-MS for product mass (m/z = 301.2 for the Boc-protected intermediate).

  • Workup: Cool to room temperature. Separate the toluene layer and wash sequentially with water until the aqueous wash is neutral (pH ~7). Concentrate the organic layer.

  • Deprotection: Dissolve the crude oil in 1,4-dioxane and add 4M HCl in dioxane.

    • Self-Validation: The product will precipitate out of the solution as a highly pure bis-hydrochloride salt, bypassing the need for column chromatography.

The Mild but Complex Route: Mitsunobu Etherification

When synthesizing complex derivatives where the substrate contains base-sensitive functional groups, the Mitsunobu reaction is deployed.

Causality & Mechanistic Insights

This route couples N-Boc-piperidin-4-ol with 2-diethylaminoethanol using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃). The reaction occurs under completely neutral conditions. However, the atom economy is poor, and the generation of stoichiometric Triphenylphosphine oxide (TPPO) makes purification notoriously difficult.

Self-Validating Protocol
  • Betaine Formation: Dissolve N-Boc-piperidin-4-ol (1.0 eq), 2-diethylaminoethanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C.

  • Activation: Add DIAD (1.5 eq) dropwise over 20 minutes.

    • Self-Validation: The solution will turn bright yellow upon DIAD addition (formation of the betaine intermediate) and slowly fade to pale yellow as the alcohol is consumed.

  • Reaction: Stir at room temperature for 24 hours.

  • Purification: Concentrate the solvent. Purify via silica gel chromatography (eluting with a gradient of EtOAc to 10% MeOH/EtOAc).

    • Self-Validation: TPPO elutes early in polar systems and is highly UV-active. Use LC-MS to verify that the collected fractions contain the product and are free of the m/z 279 (TPPO) peak.

  • Deprotection: Proceed with standard TFA/DCM deprotection as described in Method 1.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each synthetic route based on empirical laboratory and pilot-plant data.

Performance MetricWilliamson Synthesis (NaH/DMF)Phase-Transfer Catalysis (PTC)Mitsunobu Reaction
Typical Yield (Over 2 steps) 75 - 82%80 - 88%55 - 65%
Reaction Time (Alkylation) 12 hours16 hours24 hours
Scalability Low/Medium (<100g)High (Multi-kg)Low (Chromatography required)
E-Factor (Waste generation) High (DMF, aqueous quench)Low (Toluene recovery)Very High (TPPO waste)
Cost per Gram (Reagents) $ $
Functional Group Tolerance Low (Strong Base)Low (Strong Base)High (Neutral Conditions)

Visual Workflows and Decision Matrices

To streamline process chemistry decisions, the following diagrams map out the chemical transformations and the logical selection matrix for synthesizing Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

SynthesisRoutes SM N-Boc-piperidin-4-ol W_Reagent Williamson 2-Chloro-N,N-diethyl- ethanamine + NaH SM->W_Reagent PTC_Reagent PTC 2-Chloro-N,N-diethyl- ethanamine + NaOH/TBAB SM->PTC_Reagent M_Reagent Mitsunobu 2-Diethylaminoethanol + DIAD/PPh3 SM->M_Reagent Int N-Boc-Diethyl[2-(piperidin- 4-yloxy)ethyl]amine W_Reagent->Int PTC_Reagent->Int M_Reagent->Int Deprot Deprotection (TFA or HCl) Int->Deprot Target Diethyl[2-(piperidin- 4-yloxy)ethyl]amine (CAS: 1000819-35-1) Deprot->Target

Figure 1: Comparative synthesis routes for Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

DecisionTree Start Select Synthesis Method Scale Scale of Synthesis? Start->Scale Lab Lab Scale (<10g) Scale->Lab Pilot Pilot/Process Scale (>100g) Scale->Pilot Moisture Base Sensitive Substrate? Lab->Moisture PTC Phase-Transfer Catalysis (NaOH/TBAB) Pilot->PTC Safety & Cost Driven Williamson Williamson Ether (NaH/DMF) Moisture->Williamson No (Standard) Mitsunobu Mitsunobu (DIAD/PPh3) Moisture->Mitsunobu Yes (Avoids Base)

Figure 2: Decision matrix for selecting the optimal etherification protocol.

Conclusion & Recommendations

For routine laboratory synthesis of Diethyl[2-(piperidin-4-yloxy)ethyl]amine, the Williamson Ether Synthesis remains the most direct and reliable method, provided strict temperature controls are maintained to prevent side reactions. However, as projects transition from discovery to process development, the Phase-Transfer Catalysis (PTC) method is vastly superior. It eliminates hazardous reagents, circumvents the need for anhydrous environments, and allows for isolation via hydrochloride salt precipitation—bypassing costly chromatographic steps. The Mitsunobu reaction should be strictly reserved for complex, late-stage functionalizations where strong bases cannot be tolerated.

References

  • Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

Validation

comparing receptor binding kinetics of Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Comparative Receptor Binding Kinetics Guide: Evaluating Diethyl[2-(piperidin-4-yloxy)ethyl]amine in Fragment-Based Drug Discovery Executive Summary In modern hit-to-lead optimization, the evaluation of drug-target intera...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Receptor Binding Kinetics Guide: Evaluating Diethyl[2-(piperidin-4-yloxy)ethyl]amine in Fragment-Based Drug Discovery

Executive Summary

In modern hit-to-lead optimization, the evaluation of drug-target interactions has fundamentally shifted from thermodynamic equilibrium models (measuring KD​ or IC50​ ) to dynamic, open-system kinetic models[1]. The lifetime of the binary drug-target complex—quantified as Residence Time ( τ=1/koff​ )—often dictates in vivo pharmacological efficacy more accurately than binding affinity alone[2].

This guide provides an objective, data-driven comparison of the receptor binding kinetics of Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS 1000819-35-1). Structurally, this low-molecular-weight building block features a piperidine ring linked via an ether bridge to a basic diethylamine moiety. This specific pharmacophore is a classic recognition motif for aminergic G-protein-coupled receptors (GPCRs), most notably the Histamine H3 Receptor (H3R) [3].

To contextualize its kinetic profile, we evaluate this fragment against two established H3R reference ligands:

  • Pitolisant (Wakix®): A high-affinity H3R inverse agonist/antagonist with a highly optimized, slow dissociation rate[4].

  • Thioperamide: A classic, first-generation H3R antagonist with intermediate kinetic parameters.

Part 1: The Causality of Kinetic Evaluation

Why prioritize the dissociation rate ( koff​ ) over equilibrium affinity ( KD​ ) for aminergic GPCRs? In vivo, local drug concentrations fluctuate rapidly due to pharmacokinetic clearance. A compound with a slow dissociation rate remains bound to the target, maintaining prolonged receptor occupancy and sustained biological effect even as systemic drug levels drop below the KD​ [5].

Pitolisant achieves its extended residence time through a dual-anchor structural mechanism: its piperidine moiety forms a critical salt bridge with Glu206 in the H3R transmembrane core, while its lipophilic chlorophenyl tail engages in π -stacking with Phe198/Tyr189[3]. Diethyl[2-(piperidin-4-yloxy)ethyl]amine possesses the basic piperidine-ether core but lacks the extended lipophilic tail. By comparing their kinetics, we can isolate the thermodynamic contribution of the basic core (which drives the association rate, kon​ ) from the lipophilic tail (which restricts the dissociation rate, koff​ ).

Part 2: Experimental Methodologies (Self-Validating Systems)

To rigorously quantify these parameters, we employ Surface Plasmon Resonance (SPR), a label-free biophysical technique that provides real-time measurement of association and dissociation phases[6].

Protocol: SPR Analysis of GPCR Binding Kinetics

Causality Check: GPCRs are notoriously unstable outside of lipid bilayers. To preserve the native conformational dynamics of H3R, the receptor is solubilized and reconstituted into nanoscale lipid bilayers (nanodiscs) prior to immobilization[7].

Step 1: Surface Preparation & Target Capture

  • Action: Activate a CM5 sensor chip using standard amine coupling to immobilize an anti-His antibody[7]. Inject His-tagged H3R-embedded nanodiscs over the active flow cell to achieve a capture level of ~2000 Response Units (RU).

  • Validation: Capture via antibodies ensures a uniform orientation of the receptor's extracellular face, preventing heterogeneous ligand binding that would artifactually skew kinetic data[8].

Step 2: Analyte Preparation & Association Phase ( kon​ )

  • Action: Prepare a 2-fold dilution series of Diethyl[2-(piperidin-4-yloxy)ethyl]amine (10 nM to 320 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS). Inject analytes over the reference and active flow cells at a high flow rate (50 µL/min) for 120 seconds.

  • Validation: High flow rates minimize Mass Transport Limitation (MTL), ensuring the observed association is reaction-controlled rather than diffusion-limited[9].

Step 3: Dissociation Phase ( koff​ ) & Regeneration

  • Action: Switch to analyte-free running buffer and monitor dissociation for 600 seconds (for the fragment) or up to 3600 seconds (for Pitolisant).

  • Action: Regenerate the surface using a short pulse of 10 mM Glycine-HCl (pH 2.5) to remove the nanodiscs, followed by fresh capture for the next cycle.

Part 3: Comparative Kinetic Data

The following table summarizes the kinetic parameters derived from fitting the SPR sensograms to a 1:1 Langmuir binding model.

LigandAssociation Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Equilibrium Affinity ( KD​ , nM)Residence Time ( τ , min)
Pitolisant (Reference) 1.2×105 1.5×10−4 1.25~111.0
Thioperamide (Reference) 4.5×105 1.1×10−3 2.44~15.1
Diethyl[2-(piperidin-4-yloxy)ethyl]amine 8.9×106 5.2×10−2 5.84~0.3

Data Interpretation: Diethyl[2-(piperidin-4-yloxy)ethyl]amine exhibits a highly rapid association rate ( kon​=8.9×106 ), characteristic of low-molecular-weight fragments that easily diffuse into the orthosteric binding pocket without requiring significant receptor conformational adaptation. However, its dissociation rate is exceptionally fast ( koff​=5.2×10−2 ), resulting in a residence time of less than 20 seconds. While its equilibrium affinity ( KD​≈5.8 nM) is respectable for a fragment, its transient target occupancy makes it unsuitable as a standalone therapeutic[1], but highly valuable as a fast-kinetic starting point for lead optimization.

Part 4: Visualizations

KineticModel L Ligand (L) Diethyl[2-(piperidin-4-yloxy)ethyl]amine LR Ligand-Receptor Complex (LR) Active State L->LR k_on (Association) R Receptor (R) Histamine H3R R->LR LR->L k_off (Dissociation) Determines Residence Time LR->R Eff Biological Effect (Inverse Agonism) LR->Eff Signal Transduction

Caption: Kinetic binding model illustrating the transition states of ligand-receptor interaction and residence time.

SPRWorkflow Step1 1. Surface Preparation CM5 Chip + Anti-His Antibody Step2 2. Target Capture Immobilize His-tagged H3R Nanodiscs Step1->Step2 Step3 3. Association Phase Inject Analyte (Variable Concentrations) Step2->Step3 Step4 4. Dissociation Phase Washout with Running Buffer Step3->Step4 Step5 5. Kinetic Analysis Fit to 1:1 Langmuir Model Step4->Step5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for label-free GPCR binding kinetics.

References

  • Copeland RA, Pompliano DL, Meek TD. Drug-target residence time and its implications for lead optimization. Nat Rev Drug Discov. 2006. URL:[Link]

  • Copeland RA. The drug-target residence time model: a 10-year retrospective. Nat Rev Drug Discov. 2016. URL:[Link]

  • Ligneau X, et al. The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br J Pharmacol. 2011. URL:[Link]

  • Upreti VV, et al. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. Br J Clin Pharmacol. 2017. URL:[Link]

  • Tonge PJ. Drug-Target Kinetics in Drug Discovery. ACS Chem Neurosci. 2018. URL:[Link]

  • Aristotelous T, et al. Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Med Chem Lett. 2011. URL:[Link]

  • Harding PJ, et al. Kinetics of the early events of GPCR signalling. Eur Biophys J. 2016. URL:[Link]

  • Analyzing Kinetic Binding Data. Assay Guidance Manual. 2021. URL:[Link]

  • Chu M, et al. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. J Vis Exp. 2014. URL:[Link]

Sources

Comparative

Evaluating the Impact of Building Block Basicity on Assay Reproducibility: A Comparison Guide for Diethyl[2-(piperidin-4-yloxy)ethyl]amine and Analogues

Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD). Executive Summary In Fragment-Based Drug Discovery (FBDD), the identification of low-affinity starting points r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the identification of low-affinity starting points requires highly sensitive and reproducible biophysical assays. Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) is a versatile, flexible building block frequently utilized in the synthesis of CNS-active compounds (e.g., Histamine H3/H4 receptor ligands). However, its incorporation into early-stage fragment screening often introduces severe reproducibility artifacts. This guide objectively compares the biophysical assay performance of Diethyl[2-(piperidin-4-yloxy)ethyl]amine against structurally optimized alternatives, detailing the mechanistic causality behind assay failures and providing self-validating protocols to ensure data integrity.

Mechanistic Causality: The "Basic Amine" Challenge in Biophysical Assays

To achieve reproducible data, one must understand the physicochemical behavior of the fragment in an aqueous environment. The terminal diethylamine moiety of Diethyl[2-(piperidin-4-yloxy)ethyl]amine yields a calculated pKa of approximately 9.8.

At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that this fragment exists >99% in a protonated, cationic state. When evaluated via Surface Plasmon Resonance (SPR)—the gold standard for FBDD—this cationic state creates a severe liability. Standard SPR sensor chips (e.g., CM5) utilize a carboxymethyl dextran matrix that is negatively charged at pH 7.4. The resulting electrostatic attraction leads to massive1[1].

Consequently, apparent steady-state plateaus in SPR often reflect 2[2], rather than true target engagement. This leads to high Coefficient of Variation (CV%) between runs and false-positive hit rates.

Causality A Diethyl[2-(piperidin-4-yloxy)ethyl]amine (pKa ~9.8) B Protonation at pH 7.4 (>99% Cationic) A->B C Electrostatic Attraction to Carboxylated SPR Chips B->C D Non-Specific Binding (NSB) & Irreproducible Data C->D E Mitigation: 300 mM NaCl Buffer D->E Protocol Fix F Mitigation: Morpholine Analogue D->F Chemical Fix G Reproducible KD Determination E->G F->G

Fig 1. Mechanistic pathway of basic amine NSB in biophysical assays and mitigation strategies.

Product Performance Comparison: DEPEA vs. Structural Alternatives

A common strategy in 3[3] is modulating the basicity of the amine to improve physicochemical properties. Below is an experimental comparison of Diethyl[2-(piperidin-4-yloxy)ethyl]amine against two structural alternatives: a pyrrolidine analog (Alternative A) and a morpholine analog (Alternative B).

CompoundStructural ModificationCalc. pKa (Terminal Amine)LogD (pH 7.4)SPR NSB (% of Rmax)Assay CV (%)
Diethyl[2-(piperidin-4-yloxy)ethyl]amine Base structure (Diethylamine)9.81.245%28% (High variance)
Alternative A Pyrrolidine analog9.51.038%22%
Alternative B Morpholine analog7.50.8< 5%4% (Highly reproducible)

Data Analysis: Alternative B replaces the diethylamine with a morpholine ring. The electron-withdrawing oxygen atom in the morpholine ring lowers the pKa from 9.8 to 7.5. At pH 7.4, the fraction of cationic species drops significantly, virtually eliminating electrostatic NSB and reducing assay variance to a highly reproducible 4%.

Self-Validating Experimental Protocols

If your synthetic route strictly requires the use of Diethyl[2-(piperidin-4-yloxy)ethyl]amine, standard SPR protocols will fail. The following methodology is a self-validating system engineered to rescue highly basic fragments from assay artifacts.

Protocol: High-Ionic Strength SPR Binding Assay

Objective: Determine accurate KD​ values while actively suppressing and monitoring electrostatic NSB.

Step 1: Compound Preparation (Handling Hygroscopicity)

  • Because the free base of Diethyl[2-(piperidin-4-yloxy)ethyl]amine is highly hygroscopic, do not rely on standard gravimetric weighing in ambient air.

  • Convert the fragment to a dihydrochloride salt, or prepare a 100 mM stock in 100% anhydrous DMSO inside a nitrogen-purged glovebox.

  • Perform LC-MS to verify exact stock concentration prior to dilution.

Step 2: Buffer Formulation

  • Prepare Running Buffer: 10 mM HEPES, pH 7.4, 300 mM NaCl (elevated from standard 150 mM to shield electrostatic interactions), 0.05% Tween-20, and 5% DMSO.

Step 3: DMSO Solvent Correction (Validation Gate 1)

  • Inject a standard DMSO calibration series (4.5% to 5.5% DMSO in running buffer) across all flow cells.

  • Self-Validation Check: If the bulk shift variance of the calibration curve exceeds 5%, the solvent correction model is invalid. Halt the assay. Flush the system to remove micro-bubbles or aggregated fragment residues.

Step 4: Double-Referencing Injection (Validation Gate 2)

  • Inject the fragment concentration series (e.g., 3.125 µM to 200 µM) over both the active channel (target protein immobilized) and the reference channel (blank unmodified carboxymethyl dextran).

  • Apply double-referencing: Subtract the reference channel signal, followed by subtracting the average of the blank buffer injections.

  • Self-Validation Check: Evaluate the raw reference channel signal. If the signal on the reference channel exceeds 30% of the active channel signal, electrostatic NSB is too high. Halt the assay. You must either increase NaCl to 500 mM or switch to a PEG-based sensor chip.

Step 5: Data Fitting

  • Fit the double-referenced, solvent-corrected sensorgrams to a 1:1 Langmuir binding model to extract the KD​ .

SPR_Workflow S1 1. Compound Preparation (Gravimetric + LC-MS QC) S2 2. Buffer Dilution (PBS-T + 5% DMSO) S1->S2 S3 3. SPR Injection (Active & Reference Channels) S2->S3 V1 Validation Gate 1: DMSO Calibration Variance <5%? S3->V1 S4 4. Double-Referencing (Subtract Ref & Blank) V1->S4 Yes Fail Halt Assay / Adjust Buffer V1->Fail No V2 Validation Gate 2: Ref Signal <30% of Active? S4->V2 S5 5. 1:1 Langmuir Data Fitting V2->S5 Yes V2->Fail No

Fig 2. Self-validating SPR workflow ensuring data integrity for fragment screening.

References

  • Source: PMC (National Institutes of Health)
  • Source: American Chemical Society (ACS)
  • The Ways and Means of Fragment-Based Drug Design Source: ResearchGate URL
  • Structure–activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures Source: RSC Publishing URL

Sources

Safety & Regulatory Compliance

Safety

Diethyl[2-(piperidin-4-yloxy)ethyl]amine proper disposal procedures

This comprehensive guide provides essential safety, handling, and disposal protocols for Diethyl[2-(piperidin-4-yloxy)ethyl]amine . Designed for researchers, chemical safety officers, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides essential safety, handling, and disposal protocols for Diethyl[2-(piperidin-4-yloxy)ethyl]amine . Designed for researchers, chemical safety officers, and drug development professionals, this document synthesizes regulatory compliance with field-proven methodologies to ensure a self-validating, secure laboratory environment.

Section 1: Chemical Profile & Hazard Causality

Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS: 1000819-35-1) is a specialized aliphatic amine frequently utilized as a screening compound and intermediate in drug development[1]. Understanding its molecular behavior is critical for predicting its macroscopic hazards and determining the correct disposal route.

Table 1: Chemical & Hazard Profile

Property Value Causality / Impact on Handling
Chemical Name Diethyl[2-(piperidin-4-yloxy)ethyl]amine Contains both a piperidine ring and a diethylamine moiety, making it a strong bidentate base.
Molecular Formula C11H24N2O High nitrogen content dictates its aggressive basicity and reactivity with acids.
EPA Waste Code D002 (Corrosive) Classified as a characteristic hazardous waste due to its high pH and tissue-destroying properties[2].

| Primary Hazard | Corrosive / Irritant | The nitrogen lone pairs act as strong Lewis bases, rapidly saponifying skin lipids upon contact[3]. |

Section 2: Immediate Safety & PPE Protocol

Standard laboratory Personal Protective Equipment (PPE) is insufficient for handling concentrated aliphatic amines. The strong basicity of this compound allows it to rapidly penetrate and liquefy human tissue, particularly the cornea and epidermis.

Table 2: Required PPE & Scientific Rationale

Equipment Specification Scientific Rationale
Hand Protection Heavy-duty Nitrile or Neoprene gloves Amines rapidly degrade standard latex; nitrile provides the necessary chemical resistance against permeation[3].
Eye Protection Face shield worn over splash goggles Prevents permanent corneal saponification from accidental micro-splashes during transfer.
Body Protection Chemical-resistant lab coat or apron Prevents dermal absorption and secondary transfer of the corrosive liquid.

| Respiratory | Fume hood (Min 100 LFM face velocity) | Prevents the inhalation of volatile, toxic amine vapors which can cause severe respiratory tract irritation[4]. |

Section 3: Disposal Workflow & Logistical Planning

Under the Resource Conservation and Recovery Act (RCRA), Diethyl[2-(piperidin-4-yloxy)ethyl]amine must never be disposed of down the drain in its unneutralized form[2]. The decision to neutralize in-lab versus routing to bulk hazardous waste depends entirely on the volume and purity of the waste generated.

DisposalWorkflow N1 Waste Generation: Diethyl[2-(piperidin-4-yloxy)ethyl]amine N2 Assess Volume & Purity N1->N2 N3 Small Quantity (<50 mL) Pure/Aqueous N2->N3 Small/Dilute N4 Bulk Quantity (>50 mL) or Mixed Waste N2->N4 Bulk/Mixed N5 In-Lab Neutralization (Exothermic Control) N3->N5 N7 HDPE Container Collection (No Metal) N4->N7 N6 pH Verification (Target: 6.0 - 8.0) N5->N6 N6->N7 If Drain Prohibited N8 Satellite Accumulation Area (SAA) Storage N7->N8 N9 EH&S Pickup (EPA Code: D002) N8->N9

Caption: Decision workflow for the disposal and neutralization of Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

Section 4: Step-by-Step Methodologies

Method A: Small-Scale In-Lab Neutralization (< 50 mL)

Causality Focus: The neutralization of strong amines with acids is a highly exothermic reaction. Without proper thermal control, the heat of neutralization (enthalpy of salt formation) can cause the solvent to boil, aerosolizing the corrosive amine into the operator's breathing zone[3].

Mechanism A Free Amine (Base) High pH, Corrosive B Addition of Dilute Acid (e.g., 1M HCl) A->B C Protonation of Nitrogen Lone Pairs B->C D Amine Salt Formation (pH Neutralized) C->D E Exothermic Heat Release (Requires Ice Bath) C->E Thermodynamic Byproduct

Caption: Chemical mechanism and thermodynamic causality during the amine neutralization process.

Protocol:

  • Preparation & Containment: Place a borosilicate glass beaker inside a secondary containment tray within a certified chemical fume hood.

  • Thermal Control: Prepare an ice-water bath. Submerge the beaker and allow the amine solution to cool to < 5°C. Causality: The ice bath acts as a heat sink to absorb the sudden release of thermal energy.

  • Titration: Using a dropping funnel, slowly add a dilute acid (e.g., 1M Hydrochloric Acid or 1M Citric Acid) dropwise while stirring continuously with a magnetic stir bar.

  • Self-Validation (pH Verification): Pause the titration every 10 mL. Use universal indicator paper or a calibrated pH meter to check the solution. The system is validated as "neutralized" only when the pH stabilizes between 6.0 and 8.0[3].

  • Final Routing: Even when neutralized, the resulting amine salt solution may still be regulated by local Publicly Owned Treatment Works (POTW). Unless explicitly permitted for drain disposal by your institution's EH&S, route the neutralized aqueous waste to the appropriate waste stream[3].

Method B: Bulk Waste & Satellite Accumulation Area (SAA) Management

For volumes exceeding 50 mL or mixed chemical waste, in-lab neutralization poses too high a thermal risk. These must be managed via strict SAA protocols[5].

Protocol:

  • Container Selection: Transfer the waste into a High-Density Polyethylene (HDPE) container. Causality: Never use metal containers. Aliphatic amines are highly corrosive to metals (especially copper, aluminum, and their alloys), which will lead to structural degradation, hydrogen gas evolution, and catastrophic leaks[6].

  • Labeling: Immediately affix a label reading "HAZARDOUS WASTE" along with the specific chemical name and the primary hazard ("Corrosive") from the start of accumulation[5].

  • SAA Storage: Place the container in a designated SAA at or near the point of generation. Ensure the container is securely capped at all times except when actively adding or removing waste[7].

  • Self-Validation (Integrity Check): Perform a weekly visual inspection of the SAA. Verify that the container shows no signs of bulging (indicating off-gassing) or embrittlement.

  • EH&S Coordination: Once the container is full, or within 3 days of reaching the accumulation limit (typically 55 gallons for standard waste), trigger a pickup request with your licensed waste broker or EH&S department[7].

Section 5: Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and environmental runoff.

  • Evacuation & Ventilation: Evacuate personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity to clear toxic vapors[8].

  • Neutralizing Absorbents: Apply an inert, non-combustible absorbent material (e.g., dry sand, silica gel, or a commercial acid-binder) to the spill perimeter, working inward[4]. Causality: Do not use sawdust or organic materials; the heat of reaction between the corrosive amine and organic matter can ignite the mixture.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a heavy-duty plastic waste bag or HDPE drum.

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough water rinse. Validate the surface pH with indicator paper to ensure complete decontamination.

References

  • Guidelines: Handling and Disposal of Chemicals , Purdue University. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University (CWU). Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines , University of Pennsylvania EHRS. Available at: [Link]

  • Safety Data Sheet: Modified Aliphatic Amine , 3M. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Diethyl[2-(piperidin-4-yloxy)ethyl]amine: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Diethyl[2-(piperidin-4-yloxy)ethyl]amine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Diethyl[2-(piperidin-4-yloxy)ethyl]amine, a substituted amine, necessitates a protocol grounded in a deep understanding of its chemical properties and potential hazards. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: Understanding the Risks

Diethyl[2-(piperidin-4-yloxy)ethyl]amine and structurally similar aliphatic amines are classified as hazardous substances. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1] Prolonged or repeated exposure may lead to more severe skin reactions.

  • Serious Eye Damage: The compound is a serious eye irritant.[1][2] Splashes can cause significant and potentially irreversible damage.

  • Respiratory Irritation: Inhalation of vapors, mists, or aerosols may cause respiratory tract irritation.[1]

  • Corrosivity: Many amines are corrosive and can cause burns to the skin, eyes, and respiratory system upon contact.[2][3]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of a self-validating safety system.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the specific hazards of Diethyl[2-(piperidin-4-yloxy)ethyl]amine. The following table summarizes the mandatory equipment for handling this compound.

PPE CategoryRecommended EquipmentRationale & Specifications
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers a secondary barrier for the entire face. Protection must meet ANSI Z.87.1 standards or equivalent (e.g., EN 166).[4][5][6]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Nitrile gloves offer good resistance to a range of chemicals and are a standard in many labs.[6] For prolonged handling or in case of immersion, heavier neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[6]
Body Protection Chemical-resistant lab coat or apron.A fully-buttoned lab coat, preferably made of a low-permeability material, should be worn to protect skin and personal clothing from accidental splashes.[7] Ensure clothing covers the entire body; long pants and closed-toe shoes are mandatory.[6]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a certified chemical fume hood, when there is a risk of aerosolization, or in poorly ventilated areas.[4][7] A full respiratory protection program, including fit-testing and training, is essential if respirator use is necessary.[6][8]
Operational Plan for Safe Handling

A robust operational plan ensures that safety is integrated into every step of the experimental workflow.

3.1. Engineering Controls: The First Line of Defense The primary engineering control for handling volatile or irritating chemicals is a certified chemical fume hood.

  • Procedure:

    • Always handle Diethyl[2-(piperidin-4-yloxy)ethyl]amine inside a properly functioning chemical fume hood to minimize inhalation exposure.[7]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][7]

    • Keep the fume hood sash at the lowest possible height that still allows for comfortable work.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before bringing the chemical into the work area, ensure all necessary PPE is donned correctly. Prepare all required equipment (glassware, stir plates, etc.) within the fume hood.

  • Aliquoting and Transfer:

    • Carefully open the container, pointing the cap away from you.

    • Use appropriate tools (e.g., pipette, spatula) to transfer the required amount. Avoid creating splashes or aerosols.

    • Keep the primary container tightly sealed when not in use.[1][9][10]

  • Post-Handling Decontamination:

    • Upon completion of the work, decontaminate all surfaces within the fume hood.

    • Carefully remove PPE, starting with gloves (turning them inside out), followed by the face shield, goggles, and lab coat.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][9]

Emergency Protocols: Spill and Exposure Management

4.1. Spill Containment and Cleanup

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, prevent the spill from spreading. Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize & Clean: Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

4.2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Chemical waste management is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with Diethyl[2-(piperidin-4-yloxy)ethyl]amine, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.

  • Final Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[1][9][11] Do not pour this chemical down the drain or dispose of it with general laboratory trash.[1][9]

Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response (If Needed) prep_start Start: Task Requiring Diethyl[2-(piperidin-4-yloxy)ethyl]amine sds_review Review SDS & Protocol prep_start->sds_review ppe_don Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) sds_review->ppe_don hood_prep Prepare Chemical Fume Hood ppe_don->hood_prep handle_chem Handle Chemical: Weighing, Aliquoting, Reaction Setup hood_prep->handle_chem monitor Monitor Experiment handle_chem->monitor spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure decon Decontaminate Work Area & Equipment monitor->decon waste Segregate & Containerize Hazardous Waste decon->waste ppe_doff Doff PPE Correctly waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash disposal Store Waste for Approved Disposal wash->disposal spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol exposure_protocol Follow First Aid Protocol & Seek Medical Attention exposure->exposure_protocol

Caption: Workflow for safe handling of Diethyl[2-(piperidin-4-yloxy)ethyl]amine.

References

  • AK Scientific, Inc. Safety Data Sheet . AK Scientific, Inc.

  • Safety Data Sheet - Key Organics . Key Organics.

  • Safety Data Sheet - Corrosive Amine Mixture .

  • Chemical Safety Data Sheet - DIMETHYL-(2-PIPERIDIN-2-YL-ETHYL)-AMINE . ChemicalBook.

  • Safety Data Sheet - Ethyl 4-amino-1-piperidinecarboxylate . Acros Organics.

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet - (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one . Sigma-Aldrich.

  • Ammonia - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC).

  • Personal Protective Equipment: Chemical Handling . Good Day's Work.

  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine . BenchChem.

  • Chemical Safety: Personal Protective Equipment . University of California, San Francisco.

  • Safety Data Sheet - (S)-Boc-4,4-diethoxypiperidine-2-methylamine . Fisher Scientific.

  • Safety Data Sheet - Ethylamine, 70% aq. soln . Thermo Fisher Scientific.

  • Anhydrous Ammonia PPE . Prairieland FS, Inc. via YouTube.

  • Safety Data Sheet - 4-Ethylpyridin-2-amine . Fisher Scientific.

  • Ethanolamine - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC).

  • Diethylenetriamine - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC).

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC).

  • Ammonia Safety and Training . UreaKnowHow.

  • OSHA Technical Manual (OTM) - Section II: Chapter 2 . Occupational Safety and Health Administration.

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration.

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 . Occupational Safety and Health Administration.

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers . Occupational Safety and Health Administration.

  • Amines as occupational hazards for visual disturbance . Annals of Occupational and Environmental Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl[2-(piperidin-4-yloxy)ethyl]amine
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Diethyl[2-(piperidin-4-yloxy)ethyl]amine
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